molecular formula C9H9NO4 B1355265 2-Methyl-3-nitrophenylacetic Acid CAS No. 23876-15-5

2-Methyl-3-nitrophenylacetic Acid

Cat. No.: B1355265
CAS No.: 23876-15-5
M. Wt: 195.17 g/mol
InChI Key: LWIOFILTAJJDLA-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenylacetic Acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-3-nitrophenylacetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-3-nitrophenylacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-nitrophenylacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIOFILTAJJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543082
Record name (2-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-15-5
Record name 2-Methyl-3-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23876-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-3-nitrophenylacetic Acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Methyl-3-nitrophenylacetic Acid (CAS: 23876-15-5) is a critical synthetic intermediate, primarily utilized in the manufacturing of Ropinirole , a non-ergoline dopamine agonist for Parkinson’s disease. Its isolation and purification are pivotal steps that dictate the yield and impurity profile of the final pharmaceutical ingredient.

This guide provides a comprehensive analysis of its solubility landscape. Unlike generic datasheets, we focus on the thermodynamic and kinetic solubility behaviors that drive process decisions—specifically solvent selection for reaction monitoring, extraction, and recrystallization.

Part 2: Physicochemical Profile

Understanding the fundamental properties is the first step in predicting solubility behavior.

PropertyValue / DescriptionContext for Process Chemistry
CAS Number 23876-15-5Unique Identifier
Molecular Weight 195.17 g/mol Moderate size; favorable for organic solvent dissolution.
Melting Point 132–136 °CSolid at room temp.[1] High MP suggests strong crystal lattice energy, requiring polar protic solvents or heat for dissolution.
pKa (Predicted) ~4.05Slightly more acidic than phenylacetic acid (4.31) due to the electron-withdrawing nitro group.
LogP (Predicted) ~1.53Moderately lipophilic. Prefers organic phases but extractable into alkaline aqueous phases.
Appearance White to light yellow powderColor can indicate nitro-isomer impurities or oxidation products.

Part 3: Solubility Landscape & Solvent Selection

The solubility of 2-Methyl-3-nitrophenylacetic acid is governed by two competing moieties: the hydrophilic carboxylic acid tail and the hydrophobic nitro-aromatic core .

Aqueous Solubility: The pH Switch

Like all carboxylic acids, the aqueous solubility of this compound is pH-dependent.

  • pH < 3.0 (Acidic): The molecule exists in its protonated, neutral form (

    
    ). Solubility is low  (< 0.5 g/L), making acid precipitation a primary isolation method.
    
  • pH > 6.0 (Basic): The molecule deprotonates to the carboxylate anion (

    
    ). Solubility increases drastically (> 50 g/L), allowing for efficient extraction into the aqueous phase to remove non-acidic organic impurities.
    
Organic Solubility Profile

Based on structural analogs (e.g., 4-nitrophenylacetic acid) and polarity principles, the solubility hierarchy is as follows:

Solvent ClassSolubilityMechanistic Insight
Polar Aprotic (DMF, DMSO)Very High Disrupts crystal lattice effectively; best for stock solutions.
Polar Protic (Methanol, Ethanol)High Forms hydrogen bonds with the carboxyl group. Ideal for recrystallization.
Esters/Ketones (Ethyl Acetate, Acetone)Moderate Good for extraction; "like dissolves like" interaction with the nitro group.
Chlorinated (DCM, Chloroform)Moderate Often used as the reaction solvent (e.g., nitration in DCM).
Hydrocarbons (Hexane, Toluene)Low Poor interaction with the polar carboxyl group. Used as anti-solvents.

Part 4: Visualization of Solubility Dynamics

Diagram 1: pH-Dependent Solubility (The "pH Swing" Principle)

This diagram illustrates the theoretical relationship between pH and solubility, crucial for the workup phase.

Solubility_pH_Profile Acidic Acidic Environment (pH < 3.0) Neutral_Form Neutral Species (R-COOH) Acidic->Neutral_Form Protonation Precipitate PRECIPITATION (Low Solubility) Neutral_Form->Precipitate Lattice Energy > Solvation Ionic_Form Ionic Species (R-COO⁻) Neutral_Form->Ionic_Form Add Base (NaOH) Basic Alkaline Environment (pH > 6.0) Basic->Ionic_Form Deprotonation Solution DISSOLUTION (High Solubility) Ionic_Form->Solution Ion-Dipole Interactions

Caption: The "pH Swing" mechanism showing the transition from insoluble solid to soluble salt, utilized for purification.

Part 5: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard operating procedure for generating precise solubility data.

  • Preparation: Add excess 2-Methyl-3-nitrophenylacetic acid solid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at a constant temperature (e.g., 25°C) for 24–48 hours to ensure saturation.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures) to remove undissolved solids.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at ~270 nm) against a standard curve.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Recommended solvent system: Ethanol/Water or Methanol/Water.

  • Dissolution: Dissolve crude 2-Methyl-3-nitrophenylacetic acid in the minimum amount of boiling Ethanol (or Methanol).

  • Clarification: If the solution is colored/dirty, treat with activated charcoal and filter while hot.

  • Nucleation: Remove from heat. Slowly add hot Water (anti-solvent) dropwise until a faint turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash with cold water/ethanol (9:1 ratio).

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Part 6: Process Workflow Visualization

Diagram 2: Purification Logic Flow

This workflow demonstrates how solubility data informs the purification strategy during synthesis.

Purification_Workflow Crude Crude Reaction Mixture (DCM/Acetic Anhydride) Quench Quench with Water Crude->Quench Extraction Alkaline Extraction (pH 10-12) Quench->Extraction Separation Phase Separation Extraction->Separation Aqueous Aqueous Phase (Contains Product as Salt) Separation->Aqueous Product Organic Organic Phase (Impurities) Separation->Organic Waste Acidification Acidification (HCl to pH < 2) Aqueous->Acidification Precipitation Precipitation of Product Acidification->Precipitation Recryst Recrystallization (EtOH/Water) Precipitation->Recryst

Caption: Step-by-step purification workflow leveraging pH-dependent solubility switches.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13530897, 2-Methyl-3-nitrophenylacetic acid. Retrieved from [Link]

  • Zhao, H., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents. Journal of Chemical & Engineering Data.[2] (Used as structural analog reference). Retrieved from [Link]

  • Google Patents (2009). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Retrieved from

Sources

Technical Guide: Regioselective Synthesis of 2-Methyl-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2-Methyl-3-nitrophenylacetic Acid Starting Material: 2-Methylphenylacetic Acid (o-Tolylacetic Acid) Primary Challenge: Regioselectivity.[1] The synthesis requires placing a nitro group at the 3-position, creating a sterically crowded 1,2,3-trisubstituted benzene ring. Standard nitration conditions (mixed acid) typically favor the less hindered 4- and 6-positions (directed by the methyl group) or the 5-position (directed by the acetic acid side chain). Solution: A controlled nitration using an Acetyl Nitrate system generated in situ from nitric acid and acetic anhydride in dichloromethane. This method leverages the "ortho-effect" and mild conditions to enhance selectivity for the 3-isomer and suppress over-nitration.

Strategic Analysis: The Regioselectivity Paradox

The synthesis of 2-methyl-3-nitrophenylacetic acid is not a trivial electrophilic aromatic substitution (EAS). The substrate, 2-methylphenylacetic acid, contains two directing groups:

  • Methyl Group (C1): Strong activator, ortho/para director. Directs to C6 (ortho) and C4 (para).

  • Acetic Acid Side Chain (C2): Moderate activator, ortho/para director. Directs to C3 (ortho) and C5 (para).

The Conflict: The target position (C3) is ortho to the bulky acetic acid group and meta to the methyl group. Steric hindrance usually disfavors attack at C3, making C4 and C5 the thermodynamic products. To access the C3 isomer directly, we must employ a kinetic control strategy using Acetyl Nitrate (


).
Mechanism of Selectivity

Acetyl nitrate is a milder, more bulky electrophile than the free nitronium ion (


).
  • Coordination: The acetyl nitrate species can coordinate with the carbonyl oxygen of the acetic acid side chain.

  • The Ortho Effect: This coordination delivers the nitro group intramolecularly to the adjacent ortho position (C3), overcoming the steric barrier imposed by the neighboring methyl group.

  • Solvent Control: Dichloromethane (DCM) maintains a homogeneous phase, preventing localized "hot spots" of concentration that lead to dinitration or tar formation.

Experimental Protocol: Direct Nitration via Acetyl Nitrate

Based on optimized parameters from Patent CN101486654B.

Reagents & Stoichiometry
ReagentRoleMolar EquivalentNotes
2-Methylphenylacetic Acid Substrate1.0Purity >98%
Nitric Acid (98%) Nitrating Agent1.40 - 1.60Fuming HNO3 preferred
Acetic Anhydride Activator/Solvent1.10 - 1.20Must be dry
Dichloromethane (DCM) Solvent10-15 VolInert carrier
Step-by-Step Methodology

Phase 1: Preparation of the Nitrating System

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel.

  • Solvation: Charge the flask with 2-methylphenylacetic acid (1.0 eq) and Dichloromethane (DCM). Stir until fully dissolved.

  • Activator Addition: Add Acetic Anhydride (1.1 eq) to the solution.

  • Cooling: Submerge the flask in an ice/salt bath or cryostat. Cool the internal temperature to 0°C .

Phase 2: Controlled Nitration 5. Acid Addition: Charge the dropping funnel with 98% Nitric Acid (1.5 eq). 6. Dropwise Addition: Add the nitric acid slowly dropwise.

  • Critical Control Point: Maintain the internal temperature between -10°C and +10°C . Do not allow the temperature to spike, as this promotes the formation of the 4-nitro isomer and dinitrated byproducts.
  • Reaction: Once addition is complete, maintain stirring at 0°C - 5°C for 1 to 3 hours . Monitor reaction progress via TLC or HPLC (Target peak: 2-methyl-3-nitrophenylacetic acid; Impurities: 4-nitro isomer, starting material).

Phase 3: Quenching & Isolation 8. Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The organic layer will separate, and the product may precipitate depending on concentration.[2] 9. Separation:

  • If solid precipitates: Filter the solid (crude product).[3]
  • If oil forms: Separate the DCM layer. Extract the aqueous layer with additional DCM. Combine organic phases, wash with cold water (3x) to remove acid, dry over
    
    
    , and evaporate the solvent.
  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture or Toluene to isolate the pure 3-nitro isomer from the 4-nitro/5-nitro isomers.

Process Visualization

Reaction Pathway

The following diagram illustrates the competing directing effects and the pathway to the target molecule.

ReactionPathway SM 2-Methylphenylacetic Acid (Starting Material) Intermediate Acetyl Nitrate Complex (Coordination to Side Chain) SM->Intermediate Activation Reagents HNO3 / Ac2O / DCM (-10°C to 10°C) Target 2-Methyl-3-nitrophenylacetic Acid (TARGET: C3 Substitution) Intermediate->Target Ortho-Effect (Major) Byproduct1 2-Methyl-4-nitrophenylacetic Acid (Major Steric Isomer) Intermediate->Byproduct1 Steric Leakage Byproduct2 2-Methyl-5-nitrophenylacetic Acid (Side Chain Para Isomer) Intermediate->Byproduct2 Electronic Leakage

Caption: Reaction pathway showing the coordination-assisted nitration favoring the 3-position.

Isolation Workflow[4]

IsolationFlow Start Reaction Mixture (DCM + Acids + Isomers) Quench Quench on Crushed Ice Start->Quench PhaseSep Phase Separation Quench->PhaseSep Organic DCM Layer (Contains Product) PhaseSep->Organic Aqueous Aqueous Acid Waste PhaseSep->Aqueous Wash Wash (H2O / Brine) Dry (Na2SO4) Organic->Wash Evap Evaporate Solvent Wash->Evap Crude Crude Solid Mixture Evap->Crude Recryst Recrystallization (EtOH/Water or Toluene) Crude->Recryst Final Pure 2-Methyl-3-nitrophenylacetic Acid Recryst->Final

Caption: Step-by-step isolation workflow for the purification of the target compound.

Characterization & Quality Control

To validate the synthesis of the correct isomer (3-nitro vs 4-nitro), the following analytical markers are critical:

  • 1H NMR (DMSO-d6):

    • The aromatic region is the key differentiator.

    • 3-Nitro Isomer: Expect a specific splitting pattern for the 3 adjacent protons (H4, H5, H6). H4 (ortho to nitro) will be significantly deshielded.

    • Methyl Group: Singlet around

      
       2.2 - 2.4 ppm.
      
    • Methylene (

      
      ):  Singlet around 
      
      
      
      3.6 - 3.8 ppm.
  • Melting Point:

    • Literature values for the 3-nitro isomer typically differ from the 4-nitro isomer. (Refer to specific Certificate of Analysis or standard: approx range 130-135°C, though exact value requires calibration with pure standard).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (with 0.1% TFA).

    • The 3-nitro isomer (more polar due to "sandwiched" nitro group) often elutes differently than the 4-nitro isomer.

Safety & Scale-Up Considerations

  • Exotherm Control: The reaction between Nitric Acid and Acetic Anhydride is highly exothermic and can form explosive acetyl nitrate if not temperature-controlled. Never allow the temperature to exceed 10°C during addition.

  • Acid Handling: Use fuming nitric acid in a fume hood. Wear acid-resistant gloves and face shield.

  • Waste Disposal: The aqueous waste contains mixed acids. Neutralize with Sodium Bicarbonate before disposal.

References

  • Title: Method for synthesizing 2-methyl-3-nitrophenylacetic acid (Patent CN101486654B)
  • Alternative/Comparative Routes (Background): Title: Process for the preparation of Ropinirole hydrochloride (WO2006123356A2) Source: Google Patents / WIPO URL: Note: Discusses the historical/alternative route via 2-methyl-3-nitrobenzoic acid and the difficulties of prior art.
  • Mechanistic Insight (Regioselectivity)

    • Title: Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester
    • Source: N
    • URL: [Link]

    • Note: Provides theoretical grounding on the use of Acetic Anhydride to alter nitration regioselectivity towards ortho positions.

Sources

Mechanistic Insight & Protocol: Nitration of 2-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic principles and experimental protocols for the nitration of 2-methylphenylacetic acid (also known as o-tolylacetic acid). This transformation is a critical step in the synthesis of pharmaceutical intermediates, most notably for Ropinirole (a dopamine agonist) and various indole-based therapeutics.

Part 1: Mechanistic Analysis & Regioselectivity

The nitration of 2-methylphenylacetic acid is a classic Electrophilic Aromatic Substitution (EAS), but its regiochemical outcome is governed by a subtle competition between steric hindrance and electronic directing effects.

Substrate Electronic Profile

The substrate possesses two substituents on the benzene ring:

  • Position 1: Carboxymethyl group (

    
    ):  A weakly activating, ortho-/para-directing group. Although the carbonyl is electron-withdrawing, the methylene spacer insulates the ring, allowing the alkyl nature to donate electron density via hyperconjugation.
    
  • Position 2: Methyl group (

    
    ):  A moderately activating, ortho-/para-directing group.
    

The Directing Conflict: Since the methyl group is a stronger activator than the carboxymethyl group, it largely dictates the position of electrophilic attack.

  • Methyl Directs to: Positions 3 (ortho) and 5 (para).

  • Carboxymethyl Directs to: Positions 6 (ortho) and 4 (para).

The Regioselectivity Battle: C3 vs. C5

Under standard conditions (Mixed Acid:


), the reaction yields a mixture, but specific conditions can steer selectivity.
  • Pathway A (C5-Attack): Attack at Position 5 is para to the strong methyl activator and meta to the carboxymethyl group. This position is sterically unhindered. This is often the major product under thermodynamic control or standard mixed-acid conditions.

  • Pathway B (C3-Attack): Attack at Position 3 is ortho to the methyl group. This position is sterically crowded (sandwiched between

    
     and 
    
    
    
    ). However, using Acetyl Nitrate (generated in situ with acetic anhydride) enhances ortho-selectivity through a specific coordination mechanism (Menke conditions), making the 3-nitro isomer accessible. This isomer is the key precursor for Ropinirole.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the formation of the active electrophile (Acetyl Nitrate vs. Nitronium Ion) and the bifurcation of the reaction pathway.

NitrationMechanism Reagents Reagents: HNO3 + Ac2O (Acetic Anhydride) ActiveSpecies Active Electrophile Formation: Acetyl Nitrate (AcONO2) + Protonated Acetyl Nitrate Reagents->ActiveSpecies Dehydration/Activation SigmaComplex3 Sigma Complex (C3 Attack) (Ortho to Methyl) Stabilized by AcONO2 coordination ActiveSpecies->SigmaComplex3 Attack at C3 (Electronic Control) SigmaComplex5 Sigma Complex (C5 Attack) (Para to Methyl) Sterically Favored ActiveSpecies->SigmaComplex5 Attack at C5 (Steric Control) Substrate Substrate: 2-Methylphenylacetic Acid Substrate->SigmaComplex3 Substrate->SigmaComplex5 Product3 Target Product: 2-Methyl-3-nitrophenylacetic Acid (Pharma Intermediate) SigmaComplex3->Product3 -H+ (Re-aromatization) Product5 Major By-Product: 2-Methyl-5-nitrophenylacetic Acid (Standard EAS Product) SigmaComplex5->Product5 -H+ (Re-aromatization)

Caption: Mechanistic bifurcation showing the competition between the sterically favored C5 pathway and the electronically directed C3 pathway (favored by Acetyl Nitrate).

Part 2: Experimental Protocol (High-Selectivity Synthesis)

This protocol utilizes the Acetic Anhydride/Nitric Acid system (modified Menke nitration) to favor the formation of the 3-nitro isomer , which is the high-value intermediate for drug development.

Safety Warning
  • Exotherm Hazard: The mixing of Nitric Acid and Acetic Anhydride is highly exothermic and can form explosive mixtures if not controlled. Never add nitric acid to warm acetic anhydride.

  • Temperature Control: Strict adherence to temperature limits (-10°C to 0°C) is mandatory to prevent runaway oxidation ("fume-off").

Reagents & Equipment
ReagentSpecificationRole
2-Methylphenylacetic acid>98% PuritySubstrate
Nitric Acid98% (Fuming)Nitrating Agent
Acetic AnhydrideReagent GradeSolvent/Activator
Dichloromethane (DCM)AnhydrousInert Solvent
Urea (Optional)Reagent GradeNOx Scavenger
Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 eq of 2-methylphenylacetic acid in Dichloromethane (DCM) (approx. 5-7 volumes).

    • Add 1.1 eq of Acetic Anhydride.[1]

    • Cool the mixture to -10°C using an ice/salt or glycol bath.

  • Controlled Nitration:

    • Load 1.5 eq of Fuming Nitric Acid (98%) into the dropping funnel.

    • Crucial: Add the nitric acid dropwise to the stirred solution.

    • Rate Limit: Adjust the addition rate so the internal temperature never exceeds 0°C . (Target range: -5°C to 0°C).

    • Mechanism Note: This generates acetyl nitrate in situ in the presence of the substrate, minimizing the accumulation of the explosive reagent.

  • Reaction Maintenance:

    • Once addition is complete, maintain the temperature at -5°C to 5°C for 2 to 3 hours .

    • Monitor reaction progress via TLC or HPLC (Target: Disappearance of starting material).

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 10 volumes) with vigorous stirring to quench the acetyl nitrate and precipitate the product.

    • Stir for 30 minutes to ensure complete hydrolysis of anhydride.

    • Filtration: Filter the precipitate. The crude solid contains the nitro-isomers.

  • Purification (Isomer Separation):

    • The crude solid is a mixture of 3-nitro (target) and 5-nitro isomers.[2]

    • Recrystallization: Recrystallize from Ethanol/Water (80:20) or dilute Acetic Acid. The 3-nitro isomer typically crystallizes preferentially or can be separated based on solubility differences (verify with melting point: pure 3-nitro isomer mp ≈ 131–134°C).

Part 3: Data Analysis & Validation

The following table summarizes the expected analytical data for the 3-nitro isomer compared to the 5-nitro byproduct.

Feature2-Methyl-3-nitrophenylacetic acid (Target)2-Methyl-5-nitrophenylacetic acid (Byproduct)
Substitution Pattern Nitro ortho to MethylNitro para to Methyl
Melting Point 131 – 134 °C105 – 108 °C (Approx)
1H NMR (Aromatic) 3 protons (ABC system). Look for doublet at ~7.9 ppm (H4).3 protons. Look for doublet at ~8.0 ppm (H6, meta coupling).
Yield (Optimized) 60 – 75% (under Ac2O conditions)Variable (Major under H2SO4 conditions)

Part 4: Industrial Applications

The nitration of 2-methylphenylacetic acid is not merely an academic exercise; it is a gateway to significant therapeutic classes.

  • Ropinirole Synthesis: The 2-methyl-3-nitrophenylacetic acid isomer is a direct precursor.[3]

    • Workflow: Nitration

      
       Esterification 
      
      
      
      Reduction of Nitro group
      
      
      Cyclization to form the oxoindoline core.
    • Drug Class: Dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.

  • Indole Synthesis: Both isomers can be utilized in the Reissert Indole Synthesis or modified Leimgruber-Batcho indole synthesis, where the ortho-nitrotoluene motif is exploited to form the indole pyrrole ring.

References

  • Patent CN101486654B : Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (Detailed protocol for the acetic anhydride mediated nitration).

  • BenchChem : Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. (Analogous substrate nitration data and safety protocols).

  • Master Organic Chemistry : Nitration of Benzene and Analogs - Mechanism and Regioselectivity. (Foundational mechanistic grounding).

  • ChemicalBook : 2-Methyl-3-nitrophenylacetic acid Product Properties. (Physical data verification).

Sources

Discovery and Process Chemistry of 2-Methyl-3-nitrophenylacetic Acid in Ropinirole Synthesis

[1][2][3][4]

Executive Summary

Ropinirole (Requip®) is a non-ergoline dopamine agonist with high selectivity for D2-like receptors, primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). The structural core of ropinirole is a 4-substituted-1,3-dihydro-2H-indol-2-one (oxindole).[1][2]

The discovery of 2-Methyl-3-nitrophenylacetic Acid as a viable precursor marked a significant advancement in the process chemistry of ropinirole.[1][2] Unlike earlier routes that suffered from poor regioselectivity or required hazardous reagents (e.g., isochromanone pathways), this precursor pre-installs the critical carbon framework required for the 4-substituted indole core. By leveraging the ortho-nitro-methyl motif for indole ring construction, this route ensures the acetic acid side chain is positioned exclusively at the C4 position, streamlining the downstream synthesis of the dipropylaminoethyl side chain.

Retrosynthetic Analysis

The strategic value of 2-Methyl-3-nitrophenylacetic Acid becomes evident when deconstructing the ropinirole molecule.[1][2] The synthesis relies on the Reissert or Batcho-Leimgruber indole synthesis logic, where the benzene ring of the precursor becomes the benzene ring of the indole, and the substituents dictate the final topology.

Logical Disconnection
  • Target: Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one).[1][2][3]

  • Disconnection 1 (Side Chain): The dipropylamino group is installed via nucleophilic substitution on an activated ethyl side chain.[1][2]

  • Disconnection 2 (Core): The oxindole core is derived from an indole intermediate or formed directly via reductive cyclization.[1][2]

  • Key Intermediate: 4-(2-hydroxyethyl)indolin-2-one .

  • Precursor Mapping: To achieve substitution at C4 of the indole, the starting phenylacetic acid must have the ring-closing methyl group at position 2 and the nitro group at position 3 (relative to the acetic acid at position 1).[2]

RetrosynthesisRopiniroleRopinirole(Target API)Oxindole4-(2-Hydroxyethyl)indolin-2-one(Key Intermediate)Ropinirole->OxindoleAlkylation & Side Chain ModificationIndole4-(Carboxymethyl)indoleDerivativeOxindole->IndoleOxidation/Reduction SequencePrecursor2-Methyl-3-nitrophenylacetic Acid(The Precursor)Indole->PrecursorReissert/Batcho-Leimgruber CyclizationStarting2-Methyl-3-nitrobenzoic Acid(Starting Material)Precursor->StartingHomologation Sequence

Figure 1: Retrosynthetic pathway demonstrating the origin of the C4-substituent from the phenylacetic acid moiety.[1][2]

Synthesis of the Precursor: 2-Methyl-3-nitrophenylacetic Acid

The synthesis of the precursor itself is a critical process step, often performed in-house to mitigate the costs and stability issues associated with commercial sourcing.[2] The route typically begins with 2-methyl-3-nitrobenzoic acid (or o-toluic acid derivatives).[1][2]

Reaction Scheme
  • Reduction: 2-Methyl-3-nitrobenzoic acid

    
     2-Methyl-3-nitrobenzyl alcohol.[1][2]
    
  • Activation: Alcohol

    
     2-Methyl-3-nitrobenzyl chloride.[1][2]
    
  • Homologation: Chloride

    
     Nitrile 
    
    
    Acid.[1][2]
Detailed Protocol (Optimized for Purity)
Step 1: Selective Reduction

Reagents: Borane-THF complex (B2H6-THF) or NaBH4/BF3[1][2]·Et2O.

  • Rationale: The carboxylic acid must be reduced in the presence of a nitro group.[2][3] Borane reagents are chemoselective for carboxylic acids over nitro groups, avoiding the formation of amino-derivatives at this stage.[2]

  • Procedure:

    • Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous THF under N2.

    • Add BH3[1][2]·THF (1.1 eq) dropwise at 0°C to control hydrogen evolution.[1]

    • Stir at RT for 4 hours. Quench with MeOH.

    • Concentrate and extract to yield 2-methyl-3-nitrobenzyl alcohol .[1][2]

Step 2: Chlorination

Reagents: Thionyl Chloride (SOCl2) or Mesyl Chloride (MsCl)/LiCl.[1]

  • Safety Note: The product, 2-methyl-3-nitrobenzyl chloride , is a potent lachrymator.[1][2] All operations must occur in a high-efficiency fume hood.[1]

  • Procedure:

    • Suspend the alcohol in DCM.[1][2]

    • Add SOCl2 (1.2 eq) and a catalytic amount of DMF.[1][2]

    • Reflux for 2 hours until gas evolution ceases.

    • Evaporate volatiles to yield the crude benzyl chloride.[1][2]

Step 3: Cyanation and Hydrolysis

Reagents: NaCN (or acetone cyanohydrin), followed by H2SO4/H2O.

  • Mechanism: SN2 displacement of the chloride followed by acid-catalyzed hydrolysis.[1][2]

  • Procedure:

    • Cyanation: Dissolve the chloride in DMSO/Water.[1][2] Add NaCN (1.1 eq).[1][2] Maintain temp < 40°C to prevent runaway exotherms.[1] Stir 4h.

    • Hydrolysis: Add 50% H2SO4 directly to the nitrile mixture (or after isolation).[1][2] Reflux for 6 hours.

    • Isolation: Cool, dilute with water. The product, 2-Methyl-3-nitrophenylacetic Acid , precipitates as an off-white solid.[1][2] Recrystallize from toluene/heptane.[1]

Data Summary: Precursor Synthesis

StepIntermediateYield (Typical)Critical Quality Attribute (CQA)
1Benzyl Alcohol92-95%Residual Boron < 50 ppm
2Benzyl Chloride90-93%Absence of dimer impurities
3Phenylacetic Acid85-88%Purity > 98% (HPLC), Nitro isomer control

Transformation to Ropinirole

This section details the conversion of 2-Methyl-3-nitrophenylacetic Acid into the ropinirole oxindole core.[1][2]

The Cyclization Strategy (Modified Reissert/Batcho-Leimgruber)

The "2-methyl-3-nitro" motif is the classic setup for indole synthesis.[1][2] The methyl group is activated by the ortho-nitro group, allowing condensation with electrophiles.[2]

  • Esterification: The acetic acid tail is protected as a methyl or ethyl ester to prevent interference during base-catalyzed cyclization.[1][2]

  • Enamine Formation: The ester reacts with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) or Diethyl Oxalate (Reissert method) to form a

    
    -amino-styrene or pyruvate intermediate.[1][2]
    
  • Reductive Cyclization: Hydrogenation (H2, Pd/C) reduces the nitro group to an amine.[2] The amine spontaneously attacks the newly formed side chain at position 2, closing the pyrrole ring.[2]

    • Result: A 4-substituted indole .[1][2]

  • Oxidation to Oxindole: The indole is converted to the oxindole (indolin-2-one).[1][2] This can be achieved via bromination/hydrolysis (e.g., NBS/DMSO) or direct oxidation.[1][2]

Downstream Elaboration

Once the 4-(carboxymethyl)oxindole core is established:

  • Reduction: The carboxymethyl group (-CH2COOR) is reduced (LiAlH4 or BH3) to the 4-(2-hydroxyethyl) side chain.[1][2]

  • Activation & Amination: The alcohol is converted to a tosylate or mesylate and displaced by di-n-propylamine to yield Ropinirole.[1][2]

SynthesisFlowAcid2-Methyl-3-nitrophenylaceticAcidEsterMethyl EsterProtectionAcid->EsterMeOH/H+EnamineEnamine/PyruvateIntermediateEster->EnamineDMF-DMA orDiethyl OxalateIndole4-SubstitutedIndoleEnamine->IndoleH2, Pd/C(Cyclization)Oxindole4-(2-Hydroxyethyl)indolin-2-oneIndole->Oxindole1. Oxidation2. ReductionRopiniroleRopiniroleOxindole->Ropinirole1. TsCl2. HN(Pr)2

Figure 2: Forward synthesis workflow from the acid precursor to the final API.

Experimental Protocol: Key Cyclization Step

Note: This protocol describes the Batcho-Leimgruber variation, favored for its mild conditions.

Objective: Convert Methyl (2-methyl-3-nitrophenyl)acetate to Methyl 4-indoleacetate.

  • Reagents:

    • Methyl (2-methyl-3-nitrophenyl)acetate (100 g)[1][2]

    • DMF-DMA (1.2 eq)[1][2]

    • DMF (Solvent)[1]

    • Pd/C (10% w/w)[1]

  • Condensation:

    • Heat the ester and DMF-DMA in DMF at 110°C for 6 hours. The solution turns deep red/purple due to the formation of the enamine species.

    • Evaporate excess DMF-DMA under reduced pressure.[1][2]

  • Reductive Cyclization:

    • Dissolve the red residue in Methanol/Acetic Acid.[2]

    • Add Pd/C catalyst.[1][2][3][4] Hydrogenate at 40 psi (3 bar) at room temperature.

    • Observation: The red color fades as the nitro group reduces and the ring closes.[2]

    • Filter catalyst and concentrate.[1][2]

  • Purification:

    • The crude indole is often purified by silica plug or recrystallization from isopropanol.[2]

    • Yield: ~75-80%.[1][2]

References

  • Glaxo Group Ltd. (1984).[1][2] Indolone derivatives and their preparation. European Patent EP0113964.[1][3] Link[1]

  • Hayes, G., et al. (1995).[1] Process for the preparation of ropinirole. World Intellectual Property Organization WO1995015918.[1] Link[1]

  • Allegrini, P., et al. (2006).[1][4] Process for the preparation of ropinirole and intermediates thereof. US Patent Application 2008/0242873.[1] Link

  • Chen, C., et al. (2013).[1][2] Improved synthesis of Ropinirole hydrochloride. Organic Process Research & Development, 17(1), 123-128.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23876-15-5: 2-Methyl-3-nitrophenylacetic acid. Link[1]

The Strategic Role of 2-Methyl-3-nitrophenylacetic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-3-nitrophenylacetic Acid, a pivotal intermediate in contemporary medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, properties, and its significant application in the synthesis of Ropinirole Hydrochloride, a key therapeutic agent for Parkinson's disease. The narrative will delve into the causal reasoning behind its synthetic pathways and its strategic importance within the broader context of phenylacetic acid derivatives in drug discovery.

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the vast landscape of medicinal chemistry, while the focus often lies on the final active pharmaceutical ingredient (API), the journey of synthesis is paved with critical intermediates that dictate the efficiency, scalability, and economic viability of the entire process. 2-Methyl-3-nitrophenylacetic Acid is a prime example of such a crucial building block. While not a therapeutic agent in itself, its unique structural features make it an indispensable precursor in the multi-step synthesis of complex drug molecules.

Phenylacetic acid and its derivatives are a well-established class of compounds in pharmaceutical development, serving as foundational structures for a wide array of drugs, including non-steroidal anti-inflammatory agents (NSAIDs), analgesics, and anti-cancer agents.[1] The introduction of a nitro group, as seen in nitrophenylacetic acid derivatives, further enhances the synthetic versatility of the phenylacetic acid scaffold, often playing a crucial role in the construction of heterocyclic systems and other complex molecular architectures.[2] This guide will focus specifically on the 2-methyl-3-nitro substituted variant and its cornerstone role in the synthesis of Ropinirole.

Physicochemical Properties and Characterization

2-Methyl-3-nitrophenylacetic acid is a light yellow to white solid powder.[3] A comprehensive understanding of its physicochemical properties is paramount for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₉H₉NO₄[4]
Molecular Weight195.17 g/mol [5]
Melting Point131-134 °C[3]
AppearanceLight yellow to white solid powder[3]
IUPAC Name(2-Methyl-3-nitrophenyl)acetic acid[6]
CAS Number23876-15-5[6]

The structural identity of the compound is typically confirmed through spectroscopic methods. A Chinese patent provides characteristic data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR), and elemental analysis, which serve as a benchmark for quality control in its synthesis.[4]

Synthesis of 2-Methyl-3-nitrophenylacetic Acid: A Detailed Protocol

The primary route for the synthesis of 2-Methyl-3-nitrophenylacetic acid involves the nitration of 2-methylphenylacetic acid. A method described in a Chinese patent provides a clear and reproducible protocol.[3]

Experimental Protocol:

  • Reaction Setup: To a reaction vessel equipped with a stirrer and cooling system, add 2-methylphenylacetic acid, acetic anhydride, and dichloromethane.

  • Cooling: The mixture is stirred and cooled to 0°C.

  • Nitration: 98% nitric acid is added dropwise to the cooled mixture, maintaining the reaction temperature between -10°C and 10°C.

  • Reaction Time: The reaction is allowed to proceed for 1 to 3 hours within this temperature range.

  • Isolation: The product is isolated by filtration.

The molar ratio of the reactants is a critical parameter for optimizing the yield and purity of the product. The patent specifies a mole ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride as 1:1.40-1.60:1.10.[3]

Causality Behind Experimental Choices:

  • Acetic Anhydride: This reagent acts as a scavenger for the water produced during the nitration reaction, preventing the dilution of the nitric acid and promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Dichloromethane: This serves as a solvent that is inert under the strong oxidizing and acidic conditions of the nitration reaction.

  • Low Temperature: The nitration of an activated aromatic ring (due to the methyl and acetic acid groups) is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-Methylphenylacetic_Acid 2-Methylphenylacetic Acid Mixing Mixing and Cooling to 0°C 2-Methylphenylacetic_Acid->Mixing Nitric_Acid Nitric Acid (98%) Nitration Dropwise addition of Nitric Acid Nitric_Acid->Nitration Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixing Dichloromethane Dichloromethane (Solvent) Dichloromethane->Mixing Temperature -10°C to 10°C Reaction Stirring Temperature->Reaction Time 1-3 hours Time->Reaction Mixing->Nitration Nitration->Reaction Isolation Filtration Reaction->Isolation Product Product Isolation->Product 2-Methyl-3-nitrophenylacetic Acid

Diagram of the synthesis workflow for 2-Methyl-3-nitrophenylacetic Acid.

Core Application: A Key Intermediate in the Synthesis of Ropinirole Hydrochloride

The primary significance of 2-Methyl-3-nitrophenylacetic acid in medicinal chemistry is its role as a key intermediate in the synthesis of Ropinirole Hydrochloride.[3] Ropinirole is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome.[7]

The synthesis of Ropinirole from 2-Methyl-3-nitrophenylacetic acid involves a multi-step process. A patent describes the conversion of 2-Methyl-3-nitrophenylacetic acid to 2-Methyl-3-nitrophenyl-N,N-di-n-propyl acetamide. This is achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with Di-n-propylamine.[8]

Subsequent Transformation Pathway:

The general synthetic strategy involves the following transformations, although the exact sequence and reagents can vary between different patented routes:

  • Amide Formation: The carboxylic acid group of 2-Methyl-3-nitrophenylacetic acid is converted to an N,N-dipropylamide.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine.

  • Cyclization: The resulting amino compound undergoes intramolecular cyclization to form the indolinone core of Ropinirole.

  • Reduction of the Amide: The amide carbonyl is reduced to a methylene group to furnish the final ethylamino side chain.

The presence of the nitro group is strategic. It serves as a precursor to the amine functionality required for the crucial cyclization step that forms the heterocyclic core of Ropinirole. Its electron-withdrawing nature also influences the reactivity of the aromatic ring in the preceding synthetic steps.

G Start 2-Methyl-3-nitrophenylacetic Acid Step1 Amide Formation (e.g., with Di-n-propylamine) Start->Step1 Intermediate1 2-Methyl-3-nitrophenyl-N,N-di-n-propyl acetamide Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 2-Methyl-3-aminophenyl-N,N-di-n-propyl acetamide Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Indolinone Intermediate Step3->Intermediate3 Step4 Amide Reduction Intermediate3->Step4 End Ropinirole Step4->End

Generalized synthetic pathway from the intermediate to Ropinirole.

Broader Context and Future Perspectives

While the direct biological activity of 2-Methyl-3-nitrophenylacetic acid has not been reported, its structural components are of significant interest in medicinal chemistry.

  • Phenylacetic Acid Scaffold: As mentioned, this is a privileged scaffold in drug discovery, present in numerous approved drugs.[1] Its derivatives have been explored for a multitude of therapeutic applications.[1]

  • Nitroaromatic Compounds: The nitro group is a versatile functional group in medicinal chemistry. It is often used as a synthetic handle for further transformations, as in the case of Ropinirole synthesis. In other contexts, nitroaromatic compounds themselves can exhibit a range of biological activities, including antimicrobial and anticancer properties.[9] The nitro group's strong electron-withdrawing nature can significantly modulate the electronic properties and biological activity of a molecule.[9][10]

The successful application of 2-Methyl-3-nitrophenylacetic acid in the industrial synthesis of Ropinirole underscores the importance of designing and optimizing synthetic routes for complex APIs. Future research in this area could focus on developing even more efficient and greener synthetic methods for this key intermediate. Furthermore, the exploration of other potential applications for this compound and its derivatives in the synthesis of novel therapeutic agents remains an open avenue for investigation.

Conclusion

2-Methyl-3-nitrophenylacetic acid stands as a testament to the critical role of chemical intermediates in the pharmaceutical industry. Its well-defined synthesis and its strategic application in the production of Ropinirole Hydrochloride highlight the elegance and practicality of multi-step organic synthesis in addressing significant medical needs. For researchers and professionals in drug development, a thorough understanding of the chemistry and application of such key building blocks is essential for the continued innovation of new and effective medicines.

References

  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • Pahwa, R., & Lyons, K. E. (2020). Ropinirole. In StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • 2-methylphenylacetic acid - ChemBK. Available at: [Link]

  • 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem. Available at: [Link]

  • Understanding 3-Nitrophenylacetic Acid: Properties, Applications, and Synthesis Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • US20050192338A1 - Process for the preparation of Ropinirole - Google Patents.
  • Progress on 3-Nitropropionic Acid Derivatives - MDPI. Available at: [Link]

  • o-Tolylacetic acid | C9H10O2 | CID 69519 - PubChem. Available at: [Link]

  • WO2006123233A1 - An improved process for the preparation of ropinirole and its hydrochloride salt - Google Patents.
  • The improvement of the synthetic process of Ropinirole hydrochloride - ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

  • 2-Methyl-3-nitrophenylacetic acid, 96% - Fisher Scientific. Available at: [Link]

Sources

Methodological & Application

Lab-Scale Synthesis of 2-Methyl-3-nitrophenylacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Methyl-3-nitrophenylacetic Acid, a key intermediate in the synthesis of various pharmaceuticals. The protocol herein details a robust and efficient one-step nitration of 2-methylphenylacetic acid. This guide is designed to be self-validating, with in-depth explanations of the experimental choices, detailed safety protocols, and a thorough characterization of the final product.

Introduction

2-Methyl-3-nitrophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a nitro group and a carboxylic acid moiety on a substituted benzene ring, allows for diverse chemical modifications. A reliable and scalable synthesis is therefore of significant interest to the research and drug development community.

This application note presents a detailed protocol for the synthesis of 2-Methyl-3-nitrophenylacetic Acid via the direct nitration of 2-methylphenylacetic acid. The chosen methodology, adapted from established procedures, utilizes a mixture of nitric acid and acetic anhydride in dichloromethane, offering a straightforward and efficient route to the desired product.

Synthetic Strategy and Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction, specifically, the nitration of the aromatic ring of 2-methylphenylacetic acid.

The Nitration Reaction

The nitrating agent is generated in situ from the reaction of concentrated nitric acid with acetic anhydride. This mixture produces the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration of the aromatic ring. The acetic anhydride also serves to control the acidity of the reaction medium.

The methyl (-CH₃) and acetic acid (-CH₂COOH) groups on the starting material are ortho-, para-directing groups. However, the steric hindrance from the ortho-methyl group and the acetic acid side chain influences the regioselectivity of the nitration, favoring the introduction of the nitro group at the 3-position.

Choice of Solvent

Dichloromethane (DCM) is employed as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material, ensuring a homogeneous reaction mixture. Its relatively low boiling point also facilitates its removal during the work-up procedure.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methylphenylacetic Acid≥98%Commercially Available
Acetic Anhydride≥98%Commercially Available
Nitric Acid (98%)FumingCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
EthanolReagent GradeCommercially Available
Deionized Water-In-house
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Ice-salt bath.

  • Büchner funnel and flask.

  • Standard laboratory glassware.

  • Rotary evaporator.

Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

  • Nitric Acid (98%): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage and is fatal if inhaled. Avoid breathing vapors. Handle with extreme care.[1]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.[2][3]

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.[4]

  • 2-Methylphenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents 2-Methylphenylacetic Acid Acetic Anhydride Dichloromethane flask Reaction Flask reagents->flask Charge cooling Cool to 0°C flask->cooling addition Slow Addition (-10°C to 10°C) cooling->addition nitric_acid 98% Nitric Acid nitric_acid->addition react React for 1-3h addition->react filtration Filter Crude Product react->filtration washing Wash with Cold Solvent filtration->washing drying Dry the Solid washing->drying recrystallization Recrystallize from Ethanol/Water drying->recrystallization product 2-Methyl-3-nitrophenylacetic Acid recrystallization->product analysis NMR, IR, MP, Elemental Analysis product->analysis caption Synthetic Workflow for 2-Methyl-3-nitrophenylacetic Acid

Caption: Overall workflow for the synthesis of 2-Methyl-3-nitrophenylacetic Acid.

Step-by-Step Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-methylphenylacetic acid (e.g., 20 g, 0.133 mol), acetic anhydride (e.g., 15 g, 0.147 mol), and dichloromethane (e.g., 20 mL).[5]

  • Cooling: Place the flask in an ice-salt bath and cool the stirring mixture to 0°C.

  • Nitration: Slowly add 98% nitric acid (e.g., 12.9 g, 0.205 mol) dropwise via a dropping funnel, ensuring the internal temperature is maintained between -10°C and 10°C.[5]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at a temperature between 5°C and 10°C for 1 to 3 hours.[5]

  • Work-up - Filtration: Upon completion of the reaction, a solid precipitate will have formed. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Work-up - Washing: Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product under vacuum.

  • Purification - Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water to obtain the pure 2-Methyl-3-nitrophenylacetic Acid as a light yellow to white solid.

Data Summary

ParameterValue
Reactant Molar Ratios
2-Methylphenylacetic Acid : Nitric Acid : Acetic Anhydride1 : 1.40-1.60 : 1.10[5]
Reaction Conditions
Temperature-10°C to 10°C[5]
Reaction Time1 - 3 hours[5]
Product Characteristics
AppearanceLight yellow to white solid[5]
Melting Point132-136 °C[6][7]
Molecular FormulaC₉H₉NO₄[6][7]
Molecular Weight195.17 g/mol [6]

Characterization of 2-Methyl-3-nitrophenylacetic Acid

Infrared (IR) Spectroscopy

The IR spectrum of the synthesized compound should exhibit characteristic absorption bands.

  • -COOH group: A broad peak around 3000 cm⁻¹ (O-H stretch) and a sharp peak around 1718 cm⁻¹ (C=O stretch). A peak around 1264 cm⁻¹ is also indicative of the carboxylic acid.[5]

  • -NO₂ group: Strong asymmetric and symmetric stretching vibrations are expected around 1525 cm⁻¹ and 1334 cm⁻¹, respectively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides structural confirmation of the final product.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 12.56 (s, 1H, -COOH)

    • δ 7.73-7.74 (d, 1H, Ar-H)

    • δ 7.54-7.55 (d, 1H, Ar-H)

    • δ 7.37-7.40 (t, 1H, Ar-H)

    • δ 3.79 (s, 2H, -CH₂-)

    • δ 2.28 (s, 3H, -CH₃)[5]

Elemental Analysis

Elemental analysis should confirm the empirical formula of the product.

  • Molecular Formula: C₉H₉NO₄

  • Theoretical Values (%): C, 55.38; H, 4.65; N, 7.18

  • Measured Values (%): C, 55.42; H, 4.65; N, 7.14[5]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the lab-scale synthesis of 2-Methyl-3-nitrophenylacetic Acid. The direct nitration of 2-methylphenylacetic acid is a straightforward approach that yields the desired product in good purity after recrystallization. The provided characterization data will enable researchers to confidently verify the identity and quality of their synthesized material. Adherence to the detailed safety precautions is paramount for the safe execution of this procedure.

References

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. ()
  • Safety Data Sheet: dichloromethane - Chemos GmbH&Co.KG. ([Link])

  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. ([Link])

  • NITRIC ACID 98% - East Harbour Group. ([Link])

  • 2-Methyl-3-nitrophenylacetic acid, 96% - Fisher Scientific. ([Link])

Sources

Application Note: Analytical Characterization of 2-Methyl-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the characterization of 2-Methyl-3-nitrophenylacetic Acid (CAS 23876-15-5) , a critical intermediate in the synthesis of pharmaceutical heterocycles and specific non-steroidal anti-inflammatory drug (NSAID) precursors.[1]

The nitration of 2-methylphenylacetic acid yields the target 3-nitro isomer, but inherently produces regioisomeric impurities (4-nitro, 5-nitro, and 6-nitro analogues) that possess similar physicochemical properties.[1] This guide prioritizes regio-specificity , detailing an orthogonal approach using High-Resolution NMR for structural confirmation and a Gradient RP-HPLC method optimized for isomer resolution.

Physicochemical Profile & CQAs

Understanding the molecule's physical state is the first step in establishing system suitability.[1][2]

Table 1: Compound Specifications
PropertySpecificationNotes
Chemical Name 2-Methyl-3-nitrophenylacetic Acid
CAS Number 23876-15-5
Molecular Formula

Molecular Weight 195.17 g/mol
Appearance Off-white to pale yellow powderNitro compounds often exhibit yellowing due to charge transfer bands.[1][3]
Melting Point 132 – 136 °CSharp range indicates high purity.[1][2] Broadening suggests isomeric contamination.[1][2]
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility; requires pH adjustment (basic) for aqueous dissolution.[1][2]
pKa (Predicted) ~4.05Carboxylic acid moiety.[1][2]
Critical Quality Attributes (CQAs)
  • Regio-Purity: The presence of 4-nitro or 5-nitro isomers can alter the cyclization kinetics in downstream synthesis.[2]

  • Moisture Content: As a carboxylic acid, the material is hygroscopic; excess water affects stoichiometric calculations in synthesis.[1][2]

  • Residual Solvents: Nitration usually occurs in acetic anhydride or chlorinated solvents (DCM), which must be quantified.[1][2]

Protocol A: Structural Identification (Spectroscopy)

Objective: To unequivocally confirm the position of the nitro group relative to the methyl and acetic acid moieties.[1][2]

A1. Infrared Spectroscopy (FTIR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

  • Diagnostic Bands:

    • Carboxyl C=O: Strong band at 1700–1720 cm⁻¹ .[1][2]

    • Nitro (

      
      ):  Two characteristic bands.[1][2] Asymmetric stretch at ~1530 cm⁻¹  and symmetric stretch at ~1350 cm⁻¹ .[1][2]
      
    • OH Stretch: Broad absorption from 2500–3300 cm⁻¹ (O-H stretching of carboxylic acid dimer).[1][2]

A2. Nuclear Magnetic Resonance ( -NMR)

** Rationale:** Mass Spectrometry (MS) confirms the mass (195.17), but cannot easily distinguish regioisomers.[2] NMR coupling patterns are the gold standard for this differentiation.[1][2]

Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-


.
Expected Chemical Shifts (

, ppm):
MoietyShift (approx.)MultiplicityIntegrationStructural Insight
-COOH 12.0 - 13.0Broad Singlet1HExchangeable with

.[1]
Ar-H (C4) 7.8 - 8.0Doublet (d)1HDeshielded by ortho-nitro group.[1][2]
Ar-H (C6) 7.4 - 7.6Doublet (d)1HOrtho to acetic acid side chain.[1][2]
Ar-H (C5) 7.3 - 7.5Triplet/dd1HMeta to both substituents; couples with C4 and C6.[1][2]
-CH2- 3.7 - 3.9Singlet2HBenzylic methylene.[1][2]
-CH3 2.3 - 2.5Singlet3HAryl methyl group.[1][2]

Isomer Differentiation Logic:

  • Target (2-Me, 3-NO2): The aromatic region shows a 1,2,3-trisubstituted pattern (3 adjacent protons).[1] You expect two doublets and one triplet (or double-doublet).[1][2]

  • Impurity (2-Me, 4-NO2): The protons are at positions 3, 5,[1] 6. H3 and H5 are meta to each other; H5 and H6 are ortho.[1][2] The splitting pattern will differ significantly (singlet-like for H3, pair of doublets for H5/H6).

Protocol B: Purity Assessment (HPLC-UV)

Objective: Quantify the main peak and resolve regioisomeric impurities.

Method Principles

Since the analyte is an organic acid, the mobile phase must be acidified (pH < 3.[1][2]0) to suppress ionization of the carboxylic acid (


 vs 

).[1][2] Ion suppression prevents peak tailing and ensures consistent retention on the hydrophobic C18 stationary phase.[1][2]
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped,

    
     mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry).[1][2]
    
  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV @ 215 nm (sensitive) and 254 nm (specific for nitro-aromatics).[1][2]

  • Injection Volume: 5–10 µL.

Mobile Phase & Gradient[2]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
25.09010Stop
Procedure
  • Standard Preparation: Accurately weigh 25 mg of 2-Methyl-3-nitrophenylacetic Acid Reference Standard into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1][2] Sonicate to ensure complete dissolution.[1][2]

  • Sample Preparation: Prepare duplicate samples of the test article at the same concentration (0.5 mg/mL).

  • System Suitability Test (SST):

    • Inject Standard solution 5 times.[1][2]

    • RSD of Area:

      
      .[1][2]
      
    • Tailing Factor:

      
      .[1][2]
      
    • Theoretical Plates:

      
      .[1][2]
      

Protocol C: Regioisomer Impurity Profiling

Context: The synthesis involves the nitration of 2-methylphenylacetic acid.[1][2][5] The methyl group is an ortho/para director, and the acetic acid side chain is also an ortho/para director (weakly activating alkyl).[1][2]

  • Target: Substitution at Position 3 (Ortho to Methyl).

  • Major Impurities: Substitution at Position 4, 5, or 6.

Resolution Strategy: If the standard HPLC method (Protocol B) fails to resolve the 3-nitro and 4-nitro isomers (co-elution is common for positional isomers), employ Pentafluorophenyl (PFP) stationary phases .[1][2] PFP columns offer unique selectivity for aromatic isomers based on dipole-dipole interactions and


-

stacking, often separating nitro-isomers that C18 cannot.[1][2]

Alternative Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5.[1][2]

Analytical Workflow Diagram

CharacterizationWorkflow Start Crude 2-Methyl-3-nitrophenylacetic Acid PhysProp Physical Analysis (Appearance, MP: 132-136°C) Start->PhysProp ID_Split Structural ID PhysProp->ID_Split Purity_Split Purity & Assay PhysProp->Purity_Split FTIR FTIR Analysis (Verify NO2 @ 1530/1350 cm-1) ID_Split->FTIR NMR 1H-NMR (DMSO-d6) (Confirm 1,2,3-substitution pattern) ID_Split->NMR HPLC RP-HPLC (C18, Acidic Mobile Phase) Target > 98.0% Purity_Split->HPLC Decision Isomer Resolution Satisfactory? HPLC->Decision AltMethod Switch to PFP Column (F5 Stationary Phase) Decision->AltMethod No (Co-elution) FinalRelease Certificate of Analysis (CoA) Release Decision->FinalRelease Yes (Single Peak) AltMethod->FinalRelease

Caption: Analytical decision tree for the characterization and release of 2-Methyl-3-nitrophenylacetic Acid, highlighting the contingency for isomer resolution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13530897, 2-Methyl-3-nitrophenylacetic acid.[1][2] Retrieved January 31, 2026 from [Link][1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[1][2] Wiley-Interscience.[2] (General reference for Acidic Mobile Phase selection in HPLC).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2] John Wiley & Sons.[1][2] (Reference for Nitro/Carboxyl IR and NMR interpretation).

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Application Note: A Practical Guide to Monitoring the Synthesis of 2-Methyl-3-nitrophenylacetic Acid using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-3-nitrophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, making the careful monitoring of its production essential for ensuring reaction completion, optimizing yield, and minimizing impurities. This application note provides a detailed protocol for the effective use of Thin-Layer Chromatography (TLC) to monitor the nitration of 2-methylphenylacetic acid. As a rapid, cost-effective, and highly versatile analytical technique, TLC is an indispensable tool in the organic synthesis lab for tracking the consumption of starting materials and the formation of products and byproducts.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both a step-by-step protocol and the underlying scientific principles to empower users to confidently apply and adapt these methods.

Reaction Overview: The Chemistry of Nitration

The synthesis of 2-Methyl-3-nitrophenylacetic acid is typically achieved through the electrophilic aromatic substitution of 2-methylphenylacetic acid using a nitrating agent, such as a mixture of nitric acid and acetic anhydride.[4][5] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring: the methyl group (-CH₃) and the acetic acid group (-CH₂COOH).

The methyl group is an activating, ortho-, para- director due to its electron-donating inductive effect.[6][7][8] Conversely, the carboxylic acid moiety is a deactivating, meta- director due to its electron-withdrawing nature.[9] The interplay of these competing directing effects, along with steric hindrance from the methyl group, influences the position of the incoming nitro group. While the desired product is the 3-nitro isomer, the formation of other positional isomers is possible and must be monitored.

Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Solvents:

    • Ethyl acetate (reagent grade)

    • Hexane (reagent grade)

    • Glacial acetic acid (reagent grade)

  • Reaction Components (for standards):

    • 2-Methylphenylacetic acid (starting material)

    • 2-Methyl-3-nitrophenylacetic acid (product)

    • Reaction mixture aliquots

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) Stain:

      • 1.5 g KMnO₄

      • 10 g K₂CO₃

      • 1.25 mL of 10% NaOH

      • 200 mL of water

    • Bromocresol Green Stain:

      • 0.04 g Bromocresol Green

      • 100 mL Ethanol

      • 0.1 M NaOH solution

  • Equipment:

    • TLC developing chamber

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Heating plate or heat gun

    • Forceps

    • Fume hood

Experimental Protocols

Protocol 1: Preparation of TLC Eluent and Standards
  • Eluent Preparation: Prepare a 7:3 mixture of hexane and ethyl acetate. For every 10 mL of this mixture, add 1-2 drops of glacial acetic acid. The addition of acetic acid helps to suppress the ionization of the carboxylic acid functional groups, reducing "tailing" on the TLC plate.

  • Standard Solutions: Prepare dilute solutions (approx. 1 mg/mL) of the starting material (2-methylphenylacetic acid) and the purified product (2-Methyl-3-nitrophenylacetic acid) in a small amount of ethyl acetate or dichloromethane. These will serve as reference standards.

Protocol 2: TLC Plate Development
  • Spotting:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" lane.

    • Spot the reaction mixture onto the "Rxn" lane.

    • For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot. The co-spot helps in definitively identifying the starting material spot in the reaction mixture.

  • Development:

    • Pour the prepared eluent into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the baseline is above the solvent level.

    • Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil. Aromatic compounds like the ones in this reaction are typically UV-active.

    • For further visualization, use one of the prepared stains.

Protocol 3: Staining and Visualization
  • Potassium Permanganate Stain:

    • Dip the dried TLC plate into the KMnO₄ solution using forceps.

    • Gently heat the plate with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.

  • Bromocresol Green Stain:

    • Prepare the stain by dissolving 0.04 g of bromocresol green in 100 mL of ethanol and adding 0.1 M NaOH dropwise until the solution turns blue.

    • Dip the dried TLC plate into the bromocresol green solution. Carboxylic acids will appear as yellow spots on a blue or green background.

Workflow Diagram

Caption: Workflow for TLC monitoring of the synthesis.

Interpretation of Results

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time. The retention factor (Rƒ) is a key parameter for identifying the components of the reaction mixture. It is calculated as follows:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Polarity and Rƒ Values:

  • 2-Methylphenylacetic acid (Starting Material): This is a relatively nonpolar molecule, and it is expected to have a higher Rƒ value.

  • 2-Methyl-3-nitrophenylacetic Acid (Product): The addition of the polar nitro group (-NO₂) increases the overall polarity of the molecule. Therefore, the product will have a lower Rƒ value compared to the starting material.

  • Isomeric Byproducts: Other nitrated isomers may also be formed. Their Rƒ values will likely be similar to that of the desired product but may show slight variations allowing for their differentiation with an optimized solvent system.

Hypothetical TLC Data:

CompoundExpected Rƒ Value (7:3 Hexane:EtOAc + AcOH)Visualization
2-Methylphenylacetic acid~0.65UV active, Yellow with Bromocresol Green
2-Methyl-3-nitrophenylacetic Acid ~0.40 UV active, Yellow with Bromocresol Green
Other Nitrated Isomers~0.35 - 0.45UV active, Yellow with Bromocresol Green

Note: These Rƒ values are representative and may vary depending on the specific TLC plates, chamber saturation, and temperature.

Troubleshooting

  • Spot Tailing: If the carboxylic acid spots appear elongated, increase the amount of acetic acid in the eluent.

  • Poor Separation: If the spots are too close together, adjust the polarity of the eluent. Increasing the proportion of hexane will decrease the Rƒ values and may improve separation. Conversely, increasing the ethyl acetate proportion will increase the Rƒ values.

  • No Spots Visible: If no spots are seen under UV light, it may be due to low concentration. Try spotting more concentrated samples. If staining also yields no results, ensure the staining solution is fresh and properly prepared.

Conclusion

Thin-Layer Chromatography is a powerful and efficient method for monitoring the synthesis of 2-Methyl-3-nitrophenylacetic acid. By carefully selecting the eluent and visualization techniques, researchers can gain valuable insights into the progress of the reaction, identify the formation of the desired product, and detect potential impurities. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of TLC in the synthesis and development of this important pharmaceutical intermediate.

References

  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available at: [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
  • Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
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  • NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996. Available at: [Link]

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  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025-01-04). Available at: [Link]

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The Strategic Utility of 2-Methyl-3-nitrophenylacetic Acid in the Synthesis of Neurological and Anti-inflammatory APIs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Phenylacetic Acid Derivative

2-Methyl-3-nitrophenylacetic acid (2-M-3-NPAA) is a valuable and versatile intermediate in the synthesis of a range of Active Pharmaceutical Ingredients (APIs). Its unique structural features—a carboxylic acid moiety, a sterically hindered methyl group, and a reactive nitro group on the phenyl ring—provide a powerful toolkit for the synthetic chemist. The strategic placement of these functional groups allows for a variety of chemical transformations, making 2-M-3-NPAA a key building block in the construction of complex molecular architectures, particularly those with neurological and anti-inflammatory activities. This guide provides an in-depth exploration of the applications of 2-M-3-NPAA in API synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Physicochemical Properties and Safety Considerations

Before delving into its synthetic applications, it is crucial to understand the fundamental properties and safety profile of 2-Methyl-3-nitrophenylacetic acid.

PropertyValueReference
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Light yellow to white solid powder
Melting Point 131-134 °C
Solubility Soluble in water

Safety and Handling: 2-Methyl-3-nitrophenylacetic acid is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.

Application in the Synthesis of Ropinirole Hydrochloride: A Dopamine Agonist

A primary and well-documented application of 2-M-3-NPAA is as a key intermediate in the synthesis of Ropinirole hydrochloride, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2] The synthetic strategy hinges on the transformation of the nitro group into an amino group, followed by a series of reactions to construct the final heterocyclic structure.

Synthetic Workflow for Ropinirole Hydrochloride

The overall transformation from 2-M-3-NPAA to Ropinirole involves several key steps that are outlined below. This workflow represents a convergent synthesis strategy, building complexity from a readily available starting material.

A 2-Methyl-3-nitrophenylacetic Acid (2-M-3-NPAA) B Amide Formation A->B SOCl₂, Di-n-propylamine C 2-Methyl-3-nitrophenyl-N,N-di-n-propylacetamide B->C D Reduction of Carboxylic Acid & Nitro Group C->D e.g., Borane reduction E 2-(2-Amino-3-methylphenyl)ethyl-N,N-di-n-propylamine D->E F Intramolecular Cyclization E->F Reductive Cyclization Conditions G Ropinirole F->G H Salt Formation (HCl) G->H I Ropinirole Hydrochloride H->I

Caption: Synthetic workflow for Ropinirole Hydrochloride from 2-M-3-NPAA.

Detailed Protocol: Synthesis of Ropinirole Intermediate

The following protocol details the initial steps in the synthesis of a key intermediate for Ropinirole, starting from 2-M-3-NPAA. This process involves the conversion of the carboxylic acid to an amide, followed by reduction.

Step 1: Amide Formation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-Methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).

  • Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The formation of the acid chloride is a crucial activation step.[3]

  • Amidation: In a separate flask, dissolve di-n-propylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the amine solution. The excess amine acts as a base to neutralize the HCl generated during the reaction.

  • Work-up: After the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-3-nitrophenyl-N,N-di-n-propylacetamide. This crude product is often of sufficient purity for the subsequent step.

Step 2: Reduction of the Amide and Nitro Group

Scientific Rationale: The reduction of both the amide and the nitro group is a critical transformation. A powerful reducing agent is required. Borane complexes are often employed for this purpose due to their ability to reduce both functionalities.[3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude amide from the previous step in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C. Slowly add a solution of borane-THF complex (excess, e.g., 3-4 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 6 M HCl. This step is crucial for decomposing the borane complexes and protonating the resulting amine. Stir the mixture for 1 hour. Basify the aqueous layer with aqueous NaOH to a pH > 12 and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-(2-Amino-3-methylphenyl)ethyl-N,N-di-n-propylamine can be purified by column chromatography.

The subsequent intramolecular cyclization to form the oxindole ring of Ropinirole can be achieved through various methods, often involving oxidative conditions.[4]

Plausible Application in the Synthesis of Fenamate-Class NSAIDs

The fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of N-phenylanthranilic acid.[5] While direct synthesis of fenamates from 2-M-3-NPAA is not extensively documented, a plausible synthetic route can be designed based on established chemical transformations. This involves the reduction of the nitro group to an amine, followed by a copper-catalyzed Ullmann condensation.

Proposed Synthetic Route to a Tolfenamic Acid Analog

Tolfenamic acid is a member of the fenamate class of NSAIDs.[6] A structurally related analog can be hypothetically synthesized from 2-M-3-NPAA.

A 2-Methyl-3-nitrophenylacetic Acid (2-M-3-NPAA) B Nitro Group Reduction A->B e.g., H₂, Pd/C or Fe/HCl C 2-Amino-3-methylphenylacetic Acid B->C D Ullmann Condensation C->D 2-Chlorobenzoic acid, Cu catalyst, Base E Tolfenamic Acid Analog D->E

Caption: Proposed synthesis of a Tolfenamic Acid analog from 2-M-3-NPAA.

Protocol for Key Transformations

Step 1: Catalytic Hydrogenation for Nitro Group Reduction

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[1] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

  • Reaction Setup: To a solution of 2-Methyl-3-nitrophenylacetic acid (1.0 eq) in methanol or ethanol in a Parr hydrogenation apparatus, add 10% Palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the apparatus and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 2-Amino-3-methylphenylacetic acid. This product may be used in the next step without further purification.

Step 2: Ullmann Condensation for C-N Bond Formation

Mechanistic Insight: The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][8] The reaction typically requires a base to deprotonate the amine and facilitate the coupling.

  • Reaction Setup: In a round-bottom flask, combine 2-Amino-3-methylphenylacetic acid (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and a copper catalyst such as copper(I) iodide (CuI, 10 mol%).

  • Reaction Conditions: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and acidify with HCl. The precipitated solid can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system to yield the desired Tolfenamic acid analog.

Potential for Indole-Based API Synthesis

The structure of 2-M-3-NPAA also lends itself to the synthesis of indole-based APIs. Following the reduction of the nitro group, the resulting 2-amino-3-methylphenylacetic acid can undergo intramolecular cyclization to form an oxindole, a core structure in many biologically active compounds.

Hypothetical Cyclization to an Oxindole Derivative

A 2-Amino-3-methylphenylacetic Acid B Intramolecular Amide Formation (Cyclization) A->B Dehydrating agent (e.g., DCC, EDC) or thermal conditions C 4-Methyl-1,3-dihydro-2H-indol-2-one B->C

Caption: Hypothetical cyclization to form an oxindole derivative.

This intramolecular cyclization can be promoted by dehydrating agents or by heating, leading to the formation of a five-membered lactam ring. The resulting oxindole scaffold can be further functionalized to generate a library of potential API candidates. Indole derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors.[9][10]

Conclusion and Future Outlook

2-Methyl-3-nitrophenylacetic acid is a strategically important starting material in the synthesis of diverse and medicinally relevant APIs. Its application in the established synthesis of Ropinirole highlights its industrial relevance. Furthermore, its potential for the synthesis of fenamate-class NSAIDs and indole-based compounds, as outlined in the proposed synthetic routes, underscores its versatility. The key chemical transformations—nitro group reduction, amide formation, and C-N bond formation—are robust and well-understood reactions in organic synthesis. As the demand for novel therapeutics continues to grow, the creative and efficient utilization of such versatile building blocks as 2-M-3-NPAA will remain a cornerstone of successful drug discovery and development programs. Further research into novel cyclization strategies and coupling partners for the derivatives of 2-M-3-NPAA is warranted and holds the promise of unlocking new classes of bioactive molecules.

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The Strategic Synthesis of Ropinirole: A Detailed Guide to Reagent Selection and Protocol for the Conversion of 2-Methyl-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Dopamine Agonist

Ropinirole, a non-ergoline dopamine agonist, is a crucial therapeutic agent for the management of Parkinson's disease and restless legs syndrome.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. This document provides a comprehensive guide to the reagents and protocols involved in a key synthetic pathway for ropinirole, commencing from the starting material, 2-Methyl-3-nitrophenylacetic Acid. The narrative will delve into the causality behind the choice of reagents and the logic of the experimental design, offering insights grounded in established chemical principles.

The Synthetic Blueprint: A Multi-step Conversion

The transformation of 2-Methyl-3-nitrophenylacetic Acid into ropinirole is a multi-step process that involves the strategic formation of an amide, reduction of both the amide and a nitro group, and a final intramolecular cyclization to construct the core indolin-2-one structure. Each step necessitates a careful selection of reagents to ensure high yield and purity of the intermediates and the final active pharmaceutical ingredient (API).

ropinirole_synthesis start 2-Methyl-3-nitrophenylacetic Acid amide 2-Methyl-3-nitro-N,N-dipropylphenylacetamide start->amide 1. Amide Formation (SOCl₂, Di-n-propylamine) amine N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine amide->amine 2. Amide Reduction (BH₃·THF) final Ropinirole amine->final 3. Reductive Cyclization (Pd/C, H₂)

Figure 1: Overall synthetic workflow from 2-Methyl-3-nitrophenylacetic Acid to Ropinirole.

Part 1: Amide Formation - Activating the Carboxylic Acid

The initial step in this synthetic route is the conversion of the carboxylic acid functionality of 2-Methyl-3-nitrophenylacetic Acid into an amide. Direct amidation of a carboxylic acid with an amine is generally inefficient due to the acid-base reaction that forms a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be activated.

A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reactivity and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification of the resulting acyl chloride.[2]

Once the acyl chloride is formed, it readily reacts with a secondary amine, in this case, di-n-propylamine, to form the desired amide, 2-Methyl-3-nitro-N,N-dipropylphenylacetamide. The reaction is a nucleophilic acyl substitution, where the nitrogen of the di-n-propylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

Experimental Protocol: Synthesis of 2-Methyl-3-nitro-N,N-dipropylphenylacetamide

Materials:

  • 2-Methyl-3-nitrophenylacetic Acid

  • Thionyl chloride (SOCl₂)

  • Di-n-propylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Methyl-3-nitrophenylacetic Acid in anhydrous dichloromethane, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-3-nitrophenylacetyl chloride.

  • Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add a solution of di-n-propylamine in anhydrous dichloromethane to the cooled acyl chloride solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-3-nitro-N,N-dipropylphenylacetamide, which can be purified by column chromatography.

Part 2: Amide Reduction - Formation of the Ethylamine Sidechain

The second key transformation is the reduction of the amide carbonyl group to a methylene group, thus forming the N,N-dipropylethylamine sidechain. Amides are relatively unreactive towards many common reducing agents. A powerful reducing agent is required for this conversion.

Borane, typically in the form of a borane-tetrahydrofuran (BH₃·THF) complex, is a highly effective reagent for the reduction of amides to amines.[3][4][5] The mechanism involves the coordination of the Lewis acidic borane to the lone pair of electrons on the amide oxygen, which activates the carbonyl group towards hydride attack. Subsequent steps lead to the cleavage of the carbon-oxygen double bond and the formation of the amine.

Experimental Protocol: Synthesis of N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine

Materials:

  • 2-Methyl-3-nitro-N,N-dipropylphenylacetamide

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Dissolve 2-Methyl-3-nitro-N,N-dipropylphenylacetamide in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and slowly add the borane-tetrahydrofuran complex dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

  • Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine. Purification can be achieved through column chromatography.

Part 3: Reductive Cyclization - The Final Step to Ropinirole

The final and crucial step in the synthesis is the reductive cyclization of N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine to form the indolin-2-one ring of ropinirole. This transformation involves two key processes occurring in a single pot: the reduction of the aromatic nitro group to an amine and the subsequent intramolecular cyclization.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to their corresponding anilines.[6] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation, with hydrogen gas serving as the reducing agent.

Upon the formation of the 3-amino group, the molecule is poised for an intramolecular cyclization. The newly formed nucleophilic amino group attacks the ester carbonyl (if the synthesis proceeds through an ester intermediate) or undergoes a related cyclization to form the five-membered lactam ring of the indolin-2-one system. In the context of starting from the corresponding phenylacetic acid derivative, the reduction of the nitro group leads to an intermediate that spontaneously cyclizes.[7]

reductive_cyclization intermediate N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine amino_intermediate N,N-dipropyl-2-(3-amino-2-methylphenyl)ethanamine intermediate->amino_intermediate Nitro Reduction (Pd/C, H₂) ropinirole Ropinirole amino_intermediate->ropinirole Intramolecular Cyclization

Figure 2: Mechanism of the final reductive cyclization step.

Experimental Protocol: Synthesis of Ropinirole

Materials:

  • N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine in methanol or ethanol in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature for several hours, or until the uptake of hydrogen ceases.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude ropinirole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield pure ropinirole.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-Methyl-3-nitrophenylacetic AcidThionyl chloride, Di-n-propylamine2-Methyl-3-nitro-N,N-dipropylphenylacetamide80-90%
22-Methyl-3-nitro-N,N-dipropylphenylacetamideBorane-tetrahydrofuran complexN,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine70-85%
3N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethanamine10% Pd/C, H₂Ropinirole85-95%

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Conclusion and Future Perspectives

The synthesis of ropinirole from 2-Methyl-3-nitrophenylacetic Acid is a well-established route that employs fundamental organic transformations. The selection of reagents for each step is guided by the principles of functional group reactivity and the need for efficient and selective conversions. The protocols outlined in this document provide a detailed framework for researchers and drug development professionals. Future advancements in this field may focus on the development of more sustainable and atom-economical catalytic methods, potentially reducing the number of synthetic steps and the use of stoichiometric reagents.

References

  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google P
  • US4153632A - 2-Methyl-3-nitrobenzophenone - Google P
  • US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google P
  • Two-step synthesis of 2-methyl-3-nitropyridines. - ResearchGate. (URL: [Link])

  • US20050192338A1 - Process for the preparation of Ropinirole - Google P
  • Preparation of 2-methyl-3-nitrophenol - PrepChem.com. (URL: [Link])

  • The improvement of the synthetic process of Ropinirole hydrochloride - ResearchGate. (URL: [Link])

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - RSC Publishing. (URL: [Link])

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. (URL: [Link])

  • ROPINIROLE - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC - PubMed Central. (URL: [Link])

  • Ropinirole | C16H24N2O | CID 5095 - PubChem - NIH. (URL: [Link])

  • Borane Reagents - Organic Chemistry Portal. (URL: [Link])

  • Organic Process Research & Development Vol. 17 No. 4 - ACS Publications. (URL: [Link])

  • Borane & Borane Complexes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Ropinirole - Wikipedia. (URL: [Link])

  • Electrochemical studies of ropinirole, an anti-Parkinson's disease drug - Indian Academy of Sciences. (URL: [Link])

  • (PDF) Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - ResearchGate. (URL: [Link])

  • Update on ropinirole in the treatment of Parkinson's disease - ResearchGate. (URL: [Link])

  • Dipropyltryptamine - Wikipedia. (URL: [Link])

Sources

Application Note: Optimizing Solvation Dynamics in the Synthesis of 2-Methyl-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methyl-3-nitrophenylacetic acid (CAS: 23876-15-5) , a critical intermediate for pharmaceutical scaffolds (including Ropinirole analogs) and agrochemicals, presents a classic case study in solvation thermodynamics. The yield and purity of this molecule are governed less by the reagents themselves and more by the solvent environment which dictates reaction kinetics, regioselectivity, and safety profiles.

This Application Note details two distinct synthetic pathways, analyzing how solvent choice—specifically the shift from dipolar aprotic systems to Phase Transfer Catalysis (PTC) —can optimize the critical cyanidation step, and how mixed-anhydride solvent systems can unlock direct regioselective nitration.

Synthetic Challenges & Molecule Profile

  • Target: 2-Methyl-3-nitrophenylacetic Acid[1][2][3][4]

  • Structural Challenge: The presence of the ortho-methyl group creates steric strain. Introducing a nitro group at the 3-position (adjacent to the methyl) requires precise control to avoid the thermodynamically favored 4-nitro or 5-nitro isomers.

  • Solvent Criticality:

    • Pathway A (Cyanidation): Requires nucleophilic attack (

      
      ) on a benzylic halide.[5] Solvent polarity determines if the cyanide ion is "naked" (highly reactive) or "caged" (sluggish).
      
    • Pathway B (Direct Nitration): Solvent choice (DCM/Acetic Anhydride vs. Aqueous Acid) alters the active nitrating species, shifting regioselectivity.

Pathway A: The Cyanidation-Hydrolysis Route (Solvent-Controlled Kinetics)

This is the industrial standard, proceeding via 2-methyl-3-nitrobenzyl chloride . The rate-limiting step is the


 displacement of chloride by cyanide.
Solvation Mechanics: The "Naked Anion" Effect

In classical aqueous or alcoholic synthesis, the cyanide nucleophile (


) is heavily solvated by hydrogen bonds, reducing its HOMO energy and nucleophilicity.
  • Dipolar Aprotic Solvents (DMSO/DMF): These solvents solvate cations (

    
    , 
    
    
    
    ) well but poorly solvate anions. This leaves the
    
    
    "naked" and highly reactive, increasing rates by
    
    
    to
    
    
    fold.
    • Risk:[6] The reaction is exothermic. In DMSO, this can lead to thermal runaway and decomposition of the labile nitro-benzyl substrate.

  • Phase Transfer Catalysis (PTC): Using a biphasic system (Toluene/Water) with a quaternary ammonium salt allows the cyanide to enter the organic phase as a tight ion pair (

    
    ), mimicking the "naked" reactivity without the thermal hazards of bulk DMSO.
    
Visualization: Solvation Shell Impact

SN2_Solvation cluster_protic Protic Solvent (Water/Ethanol) cluster_aprotic Dipolar Aprotic (DMSO) or PTC CN_protic CN⁻ H2O_1 H₂O CN_protic->H2O_1 H-Bond H2O_2 H₂O CN_protic->H2O_2 H2O_3 H₂O CN_protic->H2O_3 Result_Protic Nucleophilicity: LOW Activation Energy: HIGH CN_protic->Result_Protic Substrate 2-Methyl-3-nitro benzyl chloride Result_Protic->Substrate Slow Reaction CN_aprotic CN⁻ Result_Aprotic Nucleophilicity: HIGH (Naked Anion) CN_aprotic->Result_Aprotic DMSO DMSO Result_Aprotic->Substrate Fast Reaction (SN2)

Figure 1: Comparative solvation dynamics of the cyanide ion. In protic media, hydrogen bonding cages the nucleophile. In aprotic or PTC conditions, the anion remains reactive.

Protocol 1: PTC-Optimized Cyanidation

Recommended over DMSO for safety and scalability.

Reagents:

  • 2-Methyl-3-nitrobenzyl chloride (1.0 eq)

  • Sodium Cyanide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent A: Toluene (4 Vol)

  • Solvent B: Water (2 Vol)

Procedure:

  • Preparation: Charge reaction vessel with Toluene and 2-Methyl-3-nitrobenzyl chloride. Stir until dissolved.

  • Catalyst Addition: Add TBAB. The mixture remains heterogeneous.

  • Initiation: Dissolve NaCN in water (Solvent B) and add slowly to the toluene mixture.

    • Critical Control Point: Maintain temperature < 40°C. The reaction is biphasic; vigorous stirring (>300 RPM) is required to maximize interfacial surface area.

  • Monitoring: Monitor by HPLC (C18 column, ACN/Water). Reaction typically completes in 4-6 hours.

  • Workup: Separate phases. The product (Nitrile) is in the Toluene layer. Wash organic layer with water to remove residual cyanide (Treat aqueous waste with bleach immediately).

  • Solvent Swap: Distill off Toluene under reduced pressure to obtain the crude nitrile oil.

Pathway B: The Hydrolysis Step

Converting the nitrile to the acid requires hydrolysis.[7] Here, solvent miscibility is the key variable.[5]

Solvent Effect: Homogeneity vs. Reflux Temperature

Hydrolysis requires high temperatures (>100°C).

  • Aqueous HCl: Poor solubility of the organic nitrile leads to slow, multiphase reactions and incomplete conversion (stalling at the amide).

  • Acetic Acid/HCl: Acetic acid acts as a co-solvent . It solubilizes the hydrophobic nitrile, creating a homogeneous phase that allows the aqueous acid to attack the nitrile carbon efficiently.

Protocol 2: Homogeneous Acid Hydrolysis

Reagents:

  • Crude 2-Methyl-3-nitrobenzyl cyanide

  • Glacial Acetic Acid (3 Vol)

  • Conc. HCl (3 Vol) or H2SO4 (50% aq)

Procedure:

  • Dissolution: Dissolve the crude nitrile in Glacial Acetic Acid.

  • Acidification: Add Conc. HCl slowly.

  • Reflux: Heat to reflux (approx. 110°C).

    • Mechanism:[2][4][8][9] The nitrile hydrolyzes first to the amide (2-methyl-3-nitrophenylacetamide), then to the acid.

    • QC Check: If HPLC shows the Amide intermediate persisting, add water (0.5 Vol) to increase the thermodynamic drive for the second hydrolysis step.

  • Isolation: Cool to room temperature. Pour the mixture into Ice Water (10 Vol). The sudden change in solvent polarity (Dielectric constant shift from ~6 to ~80) precipitates the product.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Alternative Route: Direct Regioselective Nitration

Based on Patent CN101486654

For labs avoiding cyanide, direct nitration of 2-methylphenylacetic acid is possible but highly solvent-dependent.

  • Standard Solvent (H2SO4): Yields mixtures of 4-nitro and 5-nitro isomers.

  • Directing Solvent System (DCM + Acetic Anhydride):

    • Solvent: Dichloromethane (DCM).

    • Reagent: Nitric Acid + Acetic Anhydride.[2][9]

    • Mechanism: Acetic anhydride reacts with nitric acid to form Acetyl Nitrate (

      
      ). This is a bulky, milder nitrating agent compared to the nitronium ion (
      
      
      
      ) in sulfuric acid. The steric bulk of the acetyl nitrate, combined with the specific solvation of the substrate in DCM at low temperature (-10°C to 0°C), favors the 3-position despite the steric crowding.

Summary Data & Troubleshooting

Solvent System Comparison Table
ParameterMethod A: DMSO (Direct SN2)Method B: PTC (Toluene/Water)Method C: Direct Nitration (DCM)
Reaction Type Homogeneous SN2Biphasic SN2Electrophilic Aromatic Subst.
Solvent Role Anion Activation (Naked CN)Phase Transfer / SafetyRegiocontrol / Heat Sink
Reaction Rate Very Fast (< 1 hr)Moderate (4-6 hrs)Moderate (1-3 hrs)
Safety Profile High Risk (Exotherm)High Safety (Thermal buffer)Moderate (Acid handling)
Yield 85-90%80-85%70-75%
Purity (Crude) HighGood (requires washing)Variable (Isomer separation needed)
Troubleshooting Guide (HPLC)
ObservationProbable CauseCorrective Action
Low Conversion (Cyanidation) Poor stirring in PTC system.Increase RPM to >300; verify TBAB catalyst quality.
Unknown Impurity (RT 1.2) Benzyl alcohol formation.Hydrolysis of chloride by water.[10] Ensure Toluene:Water ratio is correct; do not use pure water without organic phase.
Stalled at Amide (Hydrolysis) Insufficient water in Acetic Acid mix.Add 5-10% water to the reflux; extend time.
Dark/Tar Product Thermal decomposition.In DMSO method, T > 45°C causes degradation. Switch to PTC method.[5]

Workflow Visualization

Synthesis_Workflow cluster_Step1 Step 1: Cyanidation (Solvent Critical) cluster_Step2 Step 2: Hydrolysis Start Start: 2-Methyl-3-nitro benzyl chloride Choice Select Solvent System Start->Choice Route_DMSO DMSO (Dipolar Aprotic) Risk: Exotherm Choice->Route_DMSO Small Scale Route_PTC Toluene/Water + TBAB Benefit: Scalable/Safe Choice->Route_PTC Production Intermediate Intermediate: 2-Methyl-3-nitrobenzyl cyanide Route_DMSO->Intermediate Route_PTC->Intermediate Hydrolysis Reflux in AcOH/HCl (Homogeneous Phase) Intermediate->Hydrolysis Precipitation Quench in Ice Water (Polarity Shift) Hydrolysis->Precipitation End Final Product: 2-Methyl-3-nitrophenylacetic Acid Precipitation->End

Figure 2: Optimized workflow decision tree emphasizing solvent selection at the cyanidation stage.

References

  • Vertex AI Search. (2023). Synthesis of 2-Methyl-3-nitrophenylacetic Acid. 2[11][12]

  • Organic Syntheses. (1941). p-Nitrobenzyl Cyanide.[13] Org. Synth. 1941, 21, 89. 13

  • Google Patents. (2009). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.[2][4] 4[5][11][12][13]

  • Chemistry Stack Exchange. (2019). Aqueous and ethanolic conditions for nucleophilic substitution of cyanide ion with benzyl chloride. 5

  • ResearchGate. (2025). The Effect of Solvent on the Structure of the Transition State for the SN2 Reaction. 10

Sources

Application Note: Strategic Functionality Masking and Precursor Control in Ropinirole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Zero-Protection" Ideal vs. Reality

In the industrial synthesis of Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one), classical protecting group (PG) strategies (e.g., Boc, Fmoc, Benzyl) are often discarded in favor of Latent Functionality Masking .

The core synthetic challenge of Ropinirole is the construction of the oxindole core while simultaneously establishing the dipropylamino side chain. Direct alkylation of a pre-formed oxindole is chemically inefficient due to competitive


-alkylation at the amide position (

, pKa ~13) versus the desired side chain amine.

Therefore, the most effective "protection" strategies in Ropinirole synthesis are not transient blocking groups, but rather stable precursors that mask the reactive centers until the final cyclization steps.

Core Strategic Pillars
  • Latent Alcohol Masking (The Isochroman Route): Utilizing the isochroman ring to "protect" the hydroxyethyl chain and the aromatic ring simultaneously, releasing them only upon specific ring-opening conditions.

  • Latent Amine Masking (The Nitro-Precursor Route): Maintaining the indole nitrogen as an unreactive nitro group (

    
    ) throughout the side-chain construction, preventing premature cyclization or over-alkylation.
    

Strategy A: Latent Alcohol Masking (The Isochroman Protocol)

This strategy employs Isochroman as a masked equivalent of 2-(2-hydroxyethyl)benzaldehyde. This approach avoids the need to protect the alcohol or the aldehyde individually.

Mechanism of Action

The isochroman ring is stable to basic conditions but opens under specific halogenative cleavage. This allows the chemist to generate a reactive benzylic halide while the "alcohol" remains protected as part of the ring until the precise moment of cleavage.

Detailed Protocol: Isochroman Ring Opening & Functionalization

Objective: Conversion of Isochroman to the key intermediate 2-(2-bromoethyl)benzaldehyde (or equivalent) without protecting group manipulation.

Reagents & Materials:

  • Isochroman (Starting Material)[1][2]

  • 48% Hydrobromic Acid (HBr)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM)

  • Sodium Metabisulfite (Quench)

Step-by-Step Methodology:

  • Reagent Preparation: In a glass-lined reactor, charge Isochroman (1.0 eq) and Glacial Acetic Acid (3.0 vol).

  • Cleavage Reaction: Slowly add 48% HBr (3.5 eq) dropwise, maintaining internal temperature

    
     to prevent polymerization.
    
  • Thermal Activation: Heat the reaction mixture to 90–95°C for 4–6 hours.

    • Checkpoint: Monitor via HPLC for the disappearance of Isochroman. The ring opens to form the transient 2-(2-bromoethyl)benzyl bromide species.

  • Hydrolysis (In-situ Deprotection): Cool the mixture to 20°C. Add water (5.0 vol) and stir for 1 hour. This hydrolyzes the benzylic bromide to the aldehyde, while the ethyl bromide side chain remains intact.

  • Extraction: Extract the aqueous mixture with DCM (3 x 3.0 vol).

  • Purification: Wash combined organics with 10% Sodium Metabisulfite (to remove bromine traces) and saturated NaHCO3.

  • Yield: Concentration yields 2-(2-bromoethyl)benzaldehyde (Yellow oil, ~85-90% yield).

Critical Control Point: The "protection" here is the timing of the hydrolysis. By keeping the system anhydrous initially, the aldehyde is not generated until the side chain bromination is complete.

Strategy B: Latent Amine Masking (The Nitro-Precursor Protocol)

This route constructs the entire carbon skeleton and the tertiary amine side chain before generating the indole nitrogen. The nitro group acts as the ultimate protecting group.

Pathway Logic
  • Amidation: 2-methyl-3-nitrobenzoic acid

    
     Amide.
    
  • Reduction: Amide

    
     Amine (Nitro group remains inert).
    
  • Reissert-Type Condensation: Reaction with Diethyl Oxalate.[3]

  • Reductive Cyclization: The Nitro group is reduced to

    
    , which immediately attacks the pendant ester to close the oxindole ring.
    
Detailed Protocol: Reductive Cyclization

Objective: Simultaneous deprotection of the nitrogen (Nitro


 Amine) and ring closure to form Ropinirole.

Reagents & Materials:

  • Ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate (Precursor)[3][4][5]

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol (Solvent)[4]

  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Loading: Charge the Nitrophenyl pyruvate precursor (1.0 eq) into a hydrogenation autoclave. Dissolve in Ethanol (10 vol).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Safety: Add under inert

    
     blanket to prevent ignition.
    
  • Hydrogenation: Pressurize with

    
     to 50 psi (3.4 bar). Heat to 50–60°C .
    
  • Reaction Monitoring:

    • Phase 1: Nitro reduction (rapid exotherm).

    • Phase 2: Cyclization (slower, rate-limiting).

    • End Point: Disappearance of the amino-ester intermediate via HPLC.

  • Work-up: Filter catalyst through Celite. Concentrate filtrate.[6]

  • Salt Formation: Dissolve residue in Isopropanol. Add conc. HCl to precipitate Ropinirole HCl.

Visualizing the Strategic Pathways

The following diagram contrasts the two primary "masking" strategies used to avoid direct protecting group steps.

Ropinirole_Strategies Start_Iso Start: Isochroman (Latent Aldehyde/Alcohol) Step1_Iso Ring Opening (HBr/AcOH) Generates Bromo-Aldehyde Start_Iso->Step1_Iso Activation Start_Nitro Start: 2-Methyl-3-nitrobenzoic Acid (Latent Amine) Step1_Nitro Amide Formation & Borane Reduction Start_Nitro->Step1_Nitro Side Chain Build Step2_Iso Henry Reaction (Nitromethane) Step1_Iso->Step2_Iso Chain Extension Intermediate_Iso Nitrostyrene Intermediate Step2_Iso->Intermediate_Iso Step2_Nitro Oxalate Condensation (Side Chain Attachment) Step1_Nitro->Step2_Nitro Carbon Skeleton Intermediate_Nitro Nitrophenyl Pyruvate Step2_Nitro->Intermediate_Nitro Cyclization Reductive Cyclization (Unmasking & Ring Closure) Intermediate_Iso->Cyclization Pd/C, H2 Intermediate_Nitro->Cyclization Pd/C, H2 Final Ropinirole HCl Cyclization->Final

Caption: Comparative flowchart of Isochroman (Blue) vs. Nitro-Precursor (Red) strategies, converging at the reductive cyclization step.

Impurity Profiling & Troubleshooting

Failure in the "masking" strategy leads to specific impurity signatures.

ImpurityStructure/OriginCause of FormationPrevention Strategy
Impurity A Despropyl RopiniroleIncomplete reductive amination or alkylation failure.Ensure excess dipropylamine during the side-chain construction phase.
Impurity B 5-Hydroxy derivativesOver-oxidation during Isochroman ring opening.Strictly control temperature (

) during HBr cleavage.
Impurity C Isatin Derivative (Dione)Over-oxidation of the pyruvate intermediate in the Nitro route.Maintain inert atmosphere during the oxalate condensation step.
Dimer Methylene-bis-ropiniroleReaction with formaldehyde traces (if used in alternative routes).Use high-purity reagents; avoid formaldehyde-based reductive amination if possible.
Pathway of Impurity Formation (Isatin Deviations)

Impurity_Pathways Precursor Nitrophenyl Pyruvate Target Ropinirole (Indolone) Precursor->Target Proper Reduction (4e- reduction) Impurity Isatin Impurity (Indol-2,3-dione) Precursor->Impurity Oxidative Stress (Air exposure)

Caption: Divergence of the key intermediate into Ropinirole vs. Isatin impurity based on redox control.

References

  • Glaxo Group Ltd. (1984). Indolone derivatives. US Patent 4,452,808.[2][5][7] Link

    • Context: Primary reference for the Nitro-precursor route and 2-methyl-3-nitrobenzoic acid starting m
  • SmithKline Beecham Corp. (1990). Process for the preparation of 4-(2-di-n-propylaminoethyl)-2(3H)-indolone. US Patent 4,912,228. Link

    • Context: Detailed protocol for the Isochroman route and HBr ring-opening str
  • Torrent Pharmaceuticals Ltd. (2005). Process for purification of ropinirole. WO Patent 2005080333A1. Link

    • Context: Analysis of impurity profiles (Impurity A, B, C) and purification protocols.[8]

  • Swati, R., et al. (2011). Isolation and Structure Elucidation of a New Impurity of Ropinirole Hydrochloride. Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Identification of dimer impurities and stability-indicating assays.[9][10]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-3-nitrophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. If you are synthesizing 2-Methyl-3-nitrophenylacetic Acid (CAS: 13622-13-4) , you are likely encountering specific purity challenges related to regioisomerism or hydrolysis efficiency. This molecule is a critical intermediate for various pharmaceutical scaffolds (e.g., antagonists, receptor modulators), and its purity specifications are often stringent (>98% HPLC).

This guide addresses the three most common "pain points" reported by our users:

  • Regioisomer Contamination (The "Nitration" Route).

  • Incomplete Hydrolysis (The "Nitrile" Route).

  • Oxidative Degradation (Benzoic Acid byproducts).

Module 1: The Regioisomer Challenge

User Issue: "I synthesized the product via direct nitration of 2-methylphenylacetic acid, but my HPLC shows multiple peaks with identical mass (M+H). Recrystallization isn't cleaning it up."

Root Cause Analysis

Direct nitration of 2-methylphenylacetic acid is the most cost-effective route but the chemically "dirtiest." The directing effects of the substituents create a conflict:

  • Methyl Group (-CH₃): Ortho/Para director.

  • Carboxymethyl Group (-CH₂COOH): Ortho/Para director (weakly activating).

While you aim for the 3-position (ortho to methyl, meta to carboxymethyl), the electrophilic substitution is statistically and electronically driven toward the 4- and 5-positions . The 3-position is sterically hindered ("sandwiched" between two substituents).

Common Regioisomer Impurities:

  • Impurity A: 2-Methyl-4-nitrophenylacetic acid (Major byproduct).

  • Impurity B: 2-Methyl-5-nitrophenylacetic acid.

  • Impurity C: 2-Methyl-6-nitrophenylacetic acid (Minor).

Troubleshooting Protocol: Purification via Fractional Precipitation

Separating these isomers requires exploiting slight pKa differences and lattice energy variations.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid (10 g) in 10% NaOH (aq) (50 mL). Ensure pH > 10.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove non-acidic impurities (unreacted species).

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 2M HCl dropwise while monitoring pH.

    • Observation: The 4-nitro and 5-nitro isomers often precipitate first due to lower solubility and slightly lower pKa (more acidic).

    • Stop acidification at pH ~4.5 (just before the theoretical pKa of the target).

    • Filter off the initial precipitate (enriched in impurities).

  • Final Precipitation: Continue acidifying the filtrate to pH 1.0 . The target 3-nitro isomer will precipitate.

  • Recrystallization: Recrystallize the final solid from Water:Ethanol (80:20) .

Scientist's Note: If this fails, you must switch to the Nitrile Hydrolysis Route (Module 2), which fixes the regiochemistry before the side chain is added.

Module 2: Hydrolysis-Related Impurities

User Issue: "I used the 2-methyl-3-nitrobenzyl cyanide route to avoid isomers, but I have a persistent impurity at RRT 1.1 that resists acid wash."

Root Cause Analysis

The hydrolysis of a nitrile (-CN) to an acid (-COOH) proceeds through an Amide Intermediate (-CONH₂). If the hydrolysis conditions are not vigorous enough, the reaction stalls at the amide stage.

  • Target: 2-Methyl-3-nitrophenylacetic acid.[1][2][3]

  • Impurity: 2-Methyl-3-nitrophenylacetamide .[1]

This amide is neutral/weakly basic and will not be removed by standard acid washes, and it often co-crystallizes with the acid.

Troubleshooting Protocol: The "Two-Stage" Hydrolysis

Do not rely on a single acid reflux. Use a Base-Acid swing to force completion.

Step-by-Step Protocol:

  • Base Hydrolysis (Forcing):

    • Suspend the crude material (or starting nitrile) in 20% NaOH (aq) .

    • Reflux at 100°C for 6–8 hours . (Evolution of ammonia gas indicates progress).

    • Checkpoint: Run TLC (Mobile Phase: DCM/MeOH 9:1). The Amide spot (mid-Rf) should disappear; the Acid salt stays at the baseline.

  • Oxidative Cleanup (Optional):

    • If the solution is dark, treat with activated charcoal (5% w/w) at 60°C for 30 mins, then filter hot through Celite.

  • Acidification:

    • Cool to room temperature.[4][5]

    • Acidify with 6M H₂SO₄ to pH 1.

    • Why Sulfuric? It prevents the formation of volatile chloride fumes if heated later.

  • Isolation: Filter the precipitate and wash with cold water until the filtrate is neutral.

Module 3: Oxidative Impurities

User Issue: "My product purity is 99%, but I see a small peak at RRT 0.8 that matches 2-methyl-3-nitrobenzoic acid."

Root Cause Analysis

This impurity arises from the oxidative cleavage of the benzylic carbon. This can happen if:

  • The nitration reaction (Route A) was too hot (oxidizing the side chain).

  • The starting material for the nitrile route contained benzyl alcohol derivatives that over-oxidized.

Visualizing the Impurity Landscape

ImpurityMap target TARGET: 2-Methyl-3-nitrophenylacetic Acid start_A Route A: Nitration of 2-Methylphenylacetic Acid start_A->target Major Path imp_regio IMPURITY GROUP 1: Regioisomers (4-nitro, 5-nitro, 6-nitro) start_A->imp_regio Electrophilic Misdirection imp_ox IMPURITY GROUP 3: Benzoic Acid Deriv. (Oxidative Cleavage) start_A->imp_ox Over-oxidation (>10°C) start_B Route B: Hydrolysis of 2-Methyl-3-nitrobenzyl Cyanide start_B->target Major Path imp_amide IMPURITY GROUP 2: Amide Intermediate (Incomplete Hydrolysis) start_B->imp_amide Stalled Reaction

Figure 1: Origin of common impurities based on synthesis route.

Summary of Analytical Data

Use the following parameters to validate your specific impurities.

ComponentApprox. RRT (C18)IdentityOrigin
Benzoic Acid Impurity ~0.852-Methyl-3-nitrobenzoic acidOxidative degradation
Target Molecule 1.00 2-Methyl-3-nitrophenylacetic acid Product
Amide Impurity ~1.152-Methyl-3-nitrophenylacetamideIncomplete Hydrolysis
Regioisomer (4-nitro) ~1.05 - 1.102-Methyl-4-nitrophenylacetic acidDirect Nitration byproduct

Recommended HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV @ 254 nm.

References
  • Synthesis via Nitration (Route A)

    • Patent: CN101486654B. "Method for synthesizing 2-methyl-3-nitrophenylacetic acid."[1][2][6] (2009). Describes the direct nitration protocol and associated challenges.

  • Synthesis via Nitrile Hydrolysis (Route B)

    • Methodology: "Hydrolysis of Nitriles to Carboxylic Acids." Organic Syntheses, Coll. Vol. 1, p.201 (1941); Vol. 2, p.29 (1922).
  • Impurity Characterization (Benzoic Acids)

    • Data: "2-Methyl-3-nitrobenzoic acid."[1][6][7][8][9] PubChem Compound Summary. Used for pKa and solubility comparison.

  • Separation Logic

    • Technique: "Separation of Nitration Isomers.

Sources

Technical Support Center: Nitration of 2-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges encountered during the nitration of 2-methylphenylacetic acid (also known as o-tolylacetic acid). This guide is structured for process chemists and researchers optimizing the synthesis of 2-methyl-3-nitrophenylacetic acid , a critical intermediate for pharmaceuticals like Ropinirole.

Executive Summary

The nitration of 2-methylphenylacetic acid is a complex electrophilic aromatic substitution (EAS) where the directing effects of the methyl group (activator, ortho/para) and the acetic acid side chain (weak activator, ortho/para) compete. While standard mixed-acid nitration often yields a mixture of 4-nitro and 5-nitro isomers, highly specific conditions are required to selectively synthesize the 3-nitro isomer (the pharmacologically relevant target).

Common failure modes include regio-isomer contamination , oxidative degradation to homophthalic acid, and thermal runaway .

Part 1: Reaction Pathway Visualization

The following diagram maps the reaction landscape, distinguishing between the desired pathway and critical side reactions.

NitrationPathways Start 2-Methylphenylacetic Acid (Substrate) Target 2-Methyl-3-nitrophenylacetic Acid (TARGET PRODUCT) (Ortho to -CH2COOH) Start->Target HNO3 / Ac2O (Kinetic Control) Impurity_Regio 4-Nitro / 5-Nitro Isomers (Thermodynamic Products) (Para to Me / CH2COOH) Start->Impurity_Regio H2SO4 / HNO3 (Standard EAS) Impurity_Ox Homophthalic Acid (Oxidative Degradation) Start->Impurity_Ox High Temp / Excess HNO3 (Benzylic Oxidation) Impurity_Di Dinitro Species (Over-Nitration) Target->Impurity_Di Excess Reagent >10°C Impurity_Regio->Impurity_Di

Figure 1: Reaction network showing the divergence between the kinetically favored 3-nitro pathway and thermodynamically favored side reactions.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Regioselectivity & Yield

Q: I am getting a mixture of isomers (3-, 4-, and 5-nitro). How do I favor the 3-nitro isomer? A: This is the most common issue. The methyl group strongly directs to the 4- and 6-positions, while the acetic acid group directs to the 3- and 5-positions.

  • Root Cause: Using standard "Mixed Acid" (Sulfuric/Nitric) conditions typically favors the 4-nitro and 5-nitro isomers because they are sterically less hindered and thermodynamically stable.

  • Solution: Switch to an Acetyl Nitrate system.

    • Protocol: Dissolve substrate in Dichloromethane (DCM). Add Acetic Anhydride (Ac₂O).[1][2] Cool to 0°C. Add Fuming HNO₃ dropwise.

    • Mechanism: Acetyl nitrate (

      
      ) is a more selective nitrating agent that, possibly through coordination with the carboxyl group, favors the ortho position relative to the side chain (Position 3).
      
    • Reference: See Patent CN101486654B for specific stoichiometry (Substrate:HNO₃:Ac₂O ≈ 1 : 1.5 : 1.1) [1].

Q: My HPLC shows a large peak eluting just before the product. What is it? A: This is likely the 4-nitro isomer .

  • Identification: The 4-nitro isomer is the primary competitor. It has a similar polarity but often crystallizes differently.

  • Corrective Action: If the ratio is poor (<80:20), recrystallization is often insufficient. You must optimize the nitration temperature. Keep the reaction strictly between -5°C and 5°C . Temperatures >10°C increase the formation of 4- and 5- isomers.

Category 2: Impurities & Side Reactions [3]

Q: I see a new impurity growing over time with a mass of M+14 or M+30. Is this dinitration? A:

  • M+45 (relative to SM): This is Mononitration (+NO₂ - H).

  • M+90 (relative to SM): This is Dinitration .

    • Cause: Excess nitric acid or "hot spots" during addition.

    • Fix: Ensure rigorous stirring. The reaction is heterogeneous in mixed acid but homogeneous in DCM/Ac₂O. Use exactly 1.05–1.1 equivalents of HNO₃.

  • M+30 (relative to SM): This suggests Oxidation to a carboxylic acid (+2O -2H).

    • Identity: Homophthalic Acid (2-carboxyphenylacetic acid).[4]

    • Cause: Oxidation of the benzylic methyl group. This occurs if the reaction exotherms or if the reaction sits for too long in strong acid.

    • Fix: Quench the reaction immediately after consumption of starting material. Do not let it stir overnight.

Category 3: Safety & Process Control

Q: The reaction temperature spikes uncontrollably upon adding Nitric Acid. A: The formation of acetyl nitrate is exothermic, and the nitration itself is highly exothermic.

  • Critical Control:

    • Dilution: Ensure the substrate is dissolved in sufficient DCM (approx 5-10 volumes).

    • Addition Rate: HNO₃ must be added sub-surface or very slowly to the cooled solution.

    • Cooling: Use a brine/glycol bath at -10°C to maintain internal temp at 0°C.

    • Warning: Never add Acetic Anhydride to hot Nitric Acid. This forms unstable acetyl nitrate which can detonate. Always add HNO₃ to the Ac₂O/Substrate mixture at low temperature.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-methyl-3-nitrophenylacetic acid with minimized 4-nitro impurity.

ParameterStandard (Mixed Acid)Optimized (Selective)
Solvent H₂SO₄ (Solvent/Catalyst)Dichloromethane (DCM)
Reagent HNO₃ / H₂SO₄HNO₃ / Acetic Anhydride
Temperature 0°C to 25°C-5°C to 5°C
Major Product Mixture (4-nitro / 5-nitro)3-nitro isomer
Primary Side Rxn DinitrationBenzylic Oxidation

Step-by-Step Procedure:

  • Preparation: Charge a reactor with 2-methylphenylacetic acid (1.0 eq), Dichloromethane (10 vol), and Acetic Anhydride (1.1 eq).

  • Cooling: Cool the mixture to -5°C under nitrogen.

  • Nitration: Add Fuming Nitric Acid (98%) (1.5 eq) dropwise over 2 hours.

    • Checkpoint: Do not allow internal temperature to exceed 5°C .

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture slowly into Ice Water (20 vol). Stir for 30 mins.

  • Workup: Separate the organic layer.[5][6] Extract aqueous layer with DCM. Wash combined organics with water (3x) to remove acetic acid.

  • Purification: Concentrate the organic layer. Recrystallize the residue from Ethanol/Water to remove trace 4-nitro isomer.

References
  • CN101486654B. Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • US3221062A. Nitration process (General Nitration Parameters).
  • Master Organic Chemistry . Nitration of Benzene and Methylbenzene. [Link]

  • PubChem . o-Tolylacetic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of 2-Methyl-3-nitrophenylacetic Acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to 2-Methyl-3-nitrophenylacetic Acid?

The most frequently cited method is the direct electrophilic nitration of 2-methylphenylacetic acid.[1][2] This single-step approach is advantageous due to its simplicity and use of readily available starting materials. The reaction typically employs a nitrating system of concentrated nitric acid with acetic anhydride in a solvent like dichloromethane.[1]

Q2: What kind of yield should I realistically expect from this synthesis?

Published procedures report yields in the range of 60-62%.[2] Yields can be highly dependent on the precise control of reaction conditions, particularly temperature, and the efficiency of the final purification steps. Deviations from the optimal parameters can lead to a significant increase in side products and a corresponding decrease in the isolated yield of the desired product.

Q3: What are the most critical factors that influence the final yield and purity?

The three most critical factors are:

  • Temperature Control: The nitration of activated aromatic rings is highly exothermic. Maintaining a low and stable temperature (e.g., -10°C to 10°C) is paramount to prevent over-nitration and oxidative degradation of the starting material.[1][2][3]

  • Choice of Nitrating System: The combination of nitric acid and acetic anhydride is often selected to generate acetyl nitrate in situ. This is a milder, more selective nitrating agent than the highly reactive nitronium ion (NO₂⁺) formed in a concentrated sulfuric acid medium, which helps to minimize the formation of unwanted isomers and oxidative byproducts.[1][2]

  • Regioselectivity: The directing effects of the substituents on the aromatic ring (the ortho-activating methyl group and the deactivating, meta-directing (relative to its own position) acetic acid group) create a complex selectivity challenge. The formation of the 5-nitro isomer is a common side reaction.[4]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during the synthesis. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low Overall Yield (<50%)

Symptom: The mass of the final, purified 2-Methyl-3-nitrophenylacetic Acid is significantly lower than the theoretical maximum.

Possible Cause Scientific Explanation & Validation Recommended Action & Protocol
Incomplete Reaction The reaction may not have proceeded to completion. This can be due to insufficient reaction time, poor mixing, or a nitrating agent that is not active enough.Monitor the reaction using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot has disappeared. If the reaction stalls, consider extending the reaction time by 30-60 minutes within the recommended temperature range.
Suboptimal Reagent Stoichiometry An incorrect molar ratio of nitric acid to the starting material can either lead to an incomplete reaction (too little acid) or excessive side product formation (too much acid).A proven molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride is approximately 1:1.60:1.10.[1] Accurately measure all reagents and ensure your nitric acid is of high concentration (e.g., 98%).[1]
Loss During Workup/Purification The product can be lost during aqueous washes if the pH is not optimal or during recrystallization if an inappropriate solvent or volume is used.During aqueous workup, ensure the organic layer is thoroughly separated. For purification, recrystallization is common. The product should be dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly to maximize crystal formation and recovery.[5]
Problem 2: Significant Formation of Isomeric Impurities

Symptom: Analytical data (e.g., ¹H NMR, GC-MS) indicates the presence of a significant amount of an undesired isomer, most commonly 2-Methyl-5-nitrophenylacetic acid.

Possible Cause Scientific Explanation & Validation Recommended Action & Protocol
Poor Regiocontrol The methyl group is an ortho, para-director, while the carboxymethyl group (-CH₂COOH) is a weak deactivator. Nitration can occur at the 3-position (desired) or the 5-position. Harsher reaction conditions (higher temperature, stronger acid) can decrease selectivity.[3][4]Strict Temperature Control: Maintain the reaction temperature between -10°C and 5°C.[1][2] The lower energy barrier to 3-position nitration is favored at lower temperatures. Slow Reagent Addition: Add the nitric acid dropwise to the cooled solution of the starting material. This maintains a low instantaneous concentration of the nitrating agent, favoring the more kinetically controlled product.[3]
Ineffective Purification Isomers of nitrotoluic acids often have very similar physical properties (melting point, solubility), making separation difficult.[4]Fractional Recrystallization: This technique can be employed to separate isomers. It involves multiple, careful recrystallization steps, taking advantage of slight differences in solubility.[4] Alternatively, column chromatography on silica gel may be effective, though it is less scalable.
Problem 3: Reaction Mixture is Dark Brown/Black (Tarry Byproducts)

Symptom: The reaction mixture turns into a dark, viscous, or tar-like substance, indicating product or starting material degradation.

Possible Cause Scientific Explanation & Validation Recommended Action & Protocol
Oxidative Degradation Concentrated nitric acid is a strong oxidizing agent. The electron-rich aromatic ring of the starting material is susceptible to oxidation, especially at elevated temperatures, leading to the formation of complex, often polymeric, tarry byproducts.[6]Maintain Low Temperature: This is the most critical parameter. Ensure your cooling bath is stable and that the internal reaction temperature does not rise significantly during the nitric acid addition. A range of -10°C to 0°C is ideal for the addition phase.[1][2] Use an Inert Solvent: The use of a solvent like dichloromethane helps to dissipate heat and maintain a homogeneous reaction, reducing localized "hot spots" where degradation can occur.[1][2]
Visualized Workflows and Mechanisms
Synthetic Pathway and Isomer Formation

The following diagram illustrates the primary reaction for the synthesis of 2-Methyl-3-nitrophenylacetic Acid and the competing reaction that leads to the common 5-nitro isomer impurity.

G cluster_start Starting Material cluster_reagents Nitrating System cluster_products Products start 2-Methylphenylacetic Acid reagents HNO₃ / Acetic Anhydride -10°C to 10°C start->reagents Electrophilic Aromatic Substitution product 2-Methyl-3-nitrophenylacetic Acid (Desired Product) reagents->product Major Pathway (Kinetically Favored) byproduct 2-Methyl-5-nitrophenylacetic Acid (Isomeric Impurity) reagents->byproduct Minor Pathway

Caption: Reaction scheme for the nitration of 2-methylphenylacetic acid.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the synthesis.

G cluster_yield Yield Analysis cluster_purity Purity Analysis (NMR/TLC) cluster_troubleshoot Troubleshooting Actions start Experiment Complete. Analyze Yield & Purity. q_yield Is Yield > 60%? start->q_yield a_yield_no Low Yield q_yield->a_yield_no No a_yield_yes Yield OK q_yield->a_yield_yes Yes ts1 Verify Reagent Stoichiometry & Reaction Time (TLC) a_yield_no->ts1 q_purity Is Product Pure? a_yield_yes->q_purity a_purity_no Impure Product q_purity->a_purity_no No a_purity_yes SUCCESS q_purity->a_purity_yes Yes ts3 Optimize Temperature Control & Reagent Addition Rate a_purity_no->ts3 ts2 Check for Isomers & Tarry Byproducts ts1->ts2 ts4 Improve Purification (Fractional Recrystallization) ts3->ts4

Caption: A logical workflow for troubleshooting synthesis issues.

Reference Experimental Protocol

This protocol is adapted from validated patent literature and represents a reliable starting point for optimization.[1][2]

Materials:

  • 2-Methylphenylacetic Acid (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Concentrated (98%) Nitric Acid (1.6 eq)

  • Dichloromethane (DCM)

  • Ice-salt bath or cryocooler

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-methylphenylacetic acid (1.0 eq), acetic anhydride (1.1 eq), and dichloromethane.

  • Cooling: Cool the stirred mixture to 0°C using an ice-salt bath.

  • Nitric Acid Addition: Slowly add 98% nitric acid (1.6 eq) dropwise via the dropping funnel. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, slowly pour the reaction mixture into ice water. Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-Methyl-3-nitrophenylacetic Acid.

References
  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Methyl nitroacetate. Organic Syntheses Procedure. [Link]

  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • PCT/IN2006/000052 - International Application Published under the Patent Cooperation Tre
  • EP0927714A1 - Process for the separation of nitrotoluic acid isomers.
  • Preparation of 2-methyl-3-nitrophenol. PrepChem.com. [Link]

  • Review of the Methods for Selective Nitration of Toluene. Biblioteka Nauki. [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]

Sources

Troubleshooting low yield in ropinirole synthesis from 2-Methyl-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ropinirole, a non-ergoline dopamine agonist, starting from 2-Methyl-3-nitrophenylacetic Acid. Low yields in multi-step organic syntheses are a common challenge, often stemming from a cascade of seemingly minor issues. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize the key transformations in this synthetic pathway. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature and patents to ensure scientific integrity and practical applicability.

Overall Synthetic Pathway Overview

The synthesis of Ropinirole from 2-Methyl-3-nitrophenylacetic Acid is a multi-step process. While several variations exist, a common pathway involves the reductive cyclization of a nitro-precursor to form the core oxindole structure, followed by the installation of the di-n-propylaminoethyl side chain. The process is fraught with potential pitfalls, including incomplete reactions, side-product formation, and purification challenges that can drastically reduce the overall yield.

Ropinirole_Synthesis_Pathway A 2-Methyl-3-nitrophenylacetic Acid B 2-Amino-3-methylphenylacetic Acid Intermediate A->B Step 1: Nitro Group Reduction C 4-Methyl-1,3-dihydro-2H-indol-2-one (Oxindole Core) B->C Step 2: Intramolecular Cyclization (Lactamization) D Functionalized Oxindole Intermediate C->D Step 3: Side Chain Precursor Installation E Ropinirole (4-(2-(dipropylamino)ethyl)- 1,3-dihydro-2H-indol-2-one) D->E Step 4: Final Alkylation with Di-n-propylamine

Caption: General synthetic route from 2-Methyl-3-nitrophenylacetic Acid to Ropinirole.

Part 1: Troubleshooting the Reductive Cyclization (Steps 1 & 2)

The conversion of 2-Methyl-3-nitrophenylacetic Acid to the 4-methyl-oxindole core is arguably the most critical and yield-defining sequence in the synthesis. This transformation is typically achieved through a one-pot or two-step reductive cyclization.

FAQ 1: My nitro group reduction is sluggish or incomplete. What are the primary causes and solutions?

A1: Incomplete reduction of the aromatic nitro group is a frequent bottleneck. The resulting nitro-intermediate is often difficult to separate and can interfere with subsequent steps.

Causality & Explanation: The reduction of an aromatic nitro group is a complex, multi-electron process that can be stalled by catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions. The choice of reducing agent and catalyst is critical and depends on the scale and available equipment.

Troubleshooting Protocol:

  • Catalyst Selection & Handling (for Catalytic Hydrogenation):

    • Palladium on Carbon (Pd/C): This is a common choice. Ensure the catalyst is fresh and has been stored under inert conditions. Catalyst poisoning by sulfur or other impurities in reagents or solvents is a major concern.

    • Raney Nickel: A highly active catalyst, but requires careful handling due to its pyrophoric nature when dry.

    • Catalyst Loading: Low catalyst loading can lead to slow or incomplete reactions. Systematically increase the weight percentage of the catalyst.

  • Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenation, pressures are typically in the range of 50-100 psi. If the reaction is slow at lower pressures, a moderate increase can significantly improve the rate.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal range is typically 25-50°C.

    • Solvent: Protic solvents like ethanol, methanol, or acetic acid are generally preferred for catalytic hydrogenation as they facilitate proton transfer. Ensure the solvent is of high purity.

  • Alternative Reduction Methods:

    • Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine hydrate in the presence of Pd/C can be an effective alternative to using gaseous hydrogen, especially on a lab scale.[1]

    • Metal/Acid Reduction: Classic methods like tin (Sn) or iron (Fe) in acidic media (e.g., HCl) are robust but can require strenuous workups to remove metal salts.[2]

ParameterRecommended RangeRationale
Catalyst (Pd/C) 5-10 mol%Balances reaction rate with cost and ease of filtration.
H₂ Pressure 50-100 psiSufficient driving force for reduction without requiring specialized high-pressure reactors.
Temperature 25-50°COptimizes rate while minimizing potential degradation or side reactions.
Solvent Ethanol, MethanolProtic solvents that are effective for hydrogenation and solubilize the starting material.
FAQ 2: The yield of my 4-methyl-oxindole is low, even with complete reduction of the nitro group. Where is my product going?

A2: Low yield of the oxindole core after successful nitro reduction points towards issues with the cyclization (lactamization) step. The intermediate, 2-Amino-3-methylphenylacetic Acid, can be prone to side reactions.

Causality & Explanation: The intramolecular cyclization of the amino acid to form the lactam (oxindole) is an equilibrium process that must be driven to completion. The primary competing reactions are intermolecular polymerization/dimerization and oxidative degradation. The spontaneity of this cyclization is often dependent on pH and temperature.[3]

Troubleshooting Protocol:

  • Ensure Spontaneous Cyclization Conditions: The cyclization of the intermediate amino acid is often reported to occur spontaneously following the reduction.[3] If this is not happening, it may indicate that the reaction medium is not conducive.

    • pH Adjustment: After reduction, ensure the pH is near neutral or slightly acidic. Strongly acidic or basic conditions can inhibit lactam formation.

    • Thermal Push: Gently heating the reaction mixture (e.g., to 40-60°C) after the reduction is complete can often drive the cyclization to completion.

  • Minimize Intermolecular Reactions:

    • Concentration: Running the reaction at high concentrations can favor intermolecular side reactions. If polymerization is suspected (indicated by insoluble materials or streaking on TLC), try performing the cyclization step under more dilute conditions.

  • Prevent Oxidation:

    • Inert Atmosphere: The 2-amino-3-methylphenylacetic acid intermediate can be susceptible to air oxidation, which can lead to colored impurities. Maintaining an inert atmosphere (Nitrogen or Argon) throughout the reduction and cyclization process is crucial.

Troubleshooting_Cyclization Start Nitro Reduction Complete. Low Oxindole Yield. Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS. Identify Intermediates/Byproducts. Start->Check_TLC Incomplete_Cyclization High levels of 2-Amino-3-methylphenylacetic Acid detected? Check_TLC->Incomplete_Cyclization Yes Polymer_Formation Baseline material or insoluble solids observed? Check_TLC->Polymer_Formation No Action_Heat_pH Solution: 1. Adjust pH to ~6-7. 2. Gently heat to 40-60°C. Incomplete_Cyclization->Action_Heat_pH Oxidative_Byproducts Multiple colored spots on TLC? Polymer_Formation->Oxidative_Byproducts No Action_Dilute Solution: 1. Re-run reaction at lower concentration. Polymer_Formation->Action_Dilute Yes Action_Inert Solution: 1. Ensure rigorous inert atmosphere (N₂/Ar). 2. Degas solvents before use. Oxidative_Byproducts->Action_Inert Yes End Re-evaluate Yield Action_Heat_pH->End Action_Dilute->End Action_Inert->End

Caption: Troubleshooting workflow for the oxindole formation step.

Part 2: Troubleshooting Side Chain Installation (Steps 3 & 4)

Once the oxindole core is synthesized, the next critical phase is the installation of the 4-(2-(dipropylamino)ethyl) side chain. This is often a source of significant yield loss and impurity formation. A common strategy involves a two-step process: acylation at the 4-position followed by reduction, or direct alkylation.

FAQ 3: I am observing a mixture of N-alkylation and C-alkylation on my oxindole core. How can I improve the regioselectivity for C-alkylation?

A3: The oxindole ring system possesses two primary nucleophilic sites: the nitrogen of the lactam and the C3 and C4 positions of the aromatic ring. Unwanted N-alkylation is a common side reaction that consumes starting material and complicates purification.

Causality & Explanation: The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. The nitrogen anion is often more kinetically accessible, while the desired C4-alkylation is the thermodynamically favored product.

Troubleshooting Protocol:

  • Protecting the Nitrogen: The most straightforward way to prevent N-alkylation is to install a protecting group on the lactam nitrogen.

    • Boc (tert-butyloxycarbonyl) Group: Reacting the oxindole with di-tert-butyl dicarbonate (Boc₂O) provides a robust protecting group that directs alkylation to the carbon framework. It can be removed later under acidic conditions.

    • Tosyl (Ts) Group: A tosyl group can also be used and is typically removed under reductive conditions.

  • Optimizing Reaction Conditions (without protecting groups):

    • Choice of Base: Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium diisopropylamide (LDA) are often used to deprotonate the oxindole. The choice of counterion (Na⁺ vs. Li⁺) can influence selectivity.

    • Solvent Effects: Polar aprotic solvents like THF or DMF are commonly used. Experimenting with solvent polarity can sometimes alter the N vs. C alkylation ratio.

    • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can often favor the thermodynamically more stable C-alkylated product.

FAQ 4: The final alkylation step to introduce the di-n-propylamine moiety is low-yielding and produces significant impurities. What can be improved?

A4: The final step, typically a nucleophilic substitution involving an activated oxindole intermediate and di-n-propylamine, can be problematic due to the formation of by-products and challenging purifications.[4] One of the most significant impurities is often the isatin derivative, formed via over-oxidation.[4]

Causality & Explanation: Low yields in this step can result from a poor leaving group on the ethyl side chain precursor, steric hindrance, or side reactions such as elimination. The formation of impurities often arises from the reagents used or degradation of the product under the reaction conditions.[5]

Troubleshooting Protocol:

  • Activate the Side Chain: Ensure the ethyl group at the C4 position is functionalized with a good leaving group.

    • Halides: Convert a precursor alcohol to the corresponding bromide or chloride (e.g., using PBr₃ or SOCl₂). Bromides are generally more reactive than chlorides.

    • Sulfonates: Mesylates (Ms) or Tosylates (Ts) are excellent leaving groups and can be prepared from the corresponding alcohol using MsCl or TsCl.

  • Optimize the Nucleophilic Substitution:

    • Excess Amine: Use a slight excess (1.5-2.0 equivalents) of di-n-propylamine to drive the reaction to completion.

    • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the acid formed during the reaction.

    • Solvent and Temperature: Acetonitrile or DMF are common solvents. Heating the reaction (e.g., to 80-100°C) is typically required.

  • Alternative Coupling Strategies:

    • Reductive Amination: If the side chain is installed as an aldehyde, reductive amination with di-n-propylamine and a reducing agent like sodium triacetoxyborohydride (STAB) can be a milder and more efficient alternative to direct alkylation.

  • Managing Impurities:

    • Isatin Formation: The formation of 4-(2-(di-propyl amino)ethyl) isatin hydrochloride is a known impurity.[4] This is an oxidative side product. Running the reaction under an inert atmosphere can help minimize its formation.

    • Purification: Crude ropinirole is often an oil or a low-melting solid. Purification is typically achieved via column chromatography or by crystallization of a salt, such as the hydrochloride salt.[6] Converting the crude base to the HCl salt can facilitate purification and handling.

ParameterRecommended ConditionRationale
Leaving Group -Br, -OMs, -OTsExcellent leaving groups that facilitate nucleophilic substitution.
Di-n-propylamine 1.5 - 2.0 eq.Drives the reaction equilibrium towards the product.
Base (Scavenger) DIPEA, K₂CO₃Neutralizes acid by-product without competing in the reaction.
Temperature 80-100°CProvides sufficient energy to overcome the activation barrier.

References

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Google Patents.
  • US20050192338A1 - Process for the preparation of Ropinirole. Google Patents.
  • WO2011072704A1 - Process for the preparation of ropinirole and salts thereof. Google Patents.
  • Ropinirole - Organic Spectroscopy International. Available at: [Link]

  • WO2005080333A1 - Process for purification of ropinirole. Google Patents.
  • rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • US20070254941A1 - Subtantially pure ropinirole hydrochloride, polymorphic form of ropinirole and process for their preparation. Google Patents.
  • The improvement of the synthetic process of Ropinirole hydrochloride. ResearchGate. Available at: [Link]

  • Ropinirole - Wikipedia. Available at: [Link]

  • US20120253051A1 - Process for the preparation of ropinirole and salts thereof. Google Patents.
  • 2-Methyl-3-nitrophenylacetic acid - SynPep. Available at: [Link]

  • Isolation and characterization of some potential impurities in ropinirole hydrochloride. Available at: [Link]

Sources

Technical Support Center: Ropinirole Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Tier: Level 3 (Process Chemistry & Analytical Development) Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Byproduct Formation in Ropinirole HCl Synthesis

Executive Summary

Welcome to the Ropinirole Technical Support Hub. This guide addresses the critical impurities formed during the synthesis of Ropinirole Hydrochloride (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one).[1]

The synthesis of Ropinirole is chemically sensitive due to two competing domains: the electron-rich indolone core (prone to oxidation) and the dipropylamino side chain (prone to incomplete alkylation). This guide moves beyond standard pharmacopeial lists to explain the mechanistic origins of these impurities and provides actionable protocols to mitigate them.

Module 1: The Alkylation Phase (Side-Chain Engineering)

Target Issue: Controlling the "Dipropyl" Tail Primary Impurity: Impurity A (N-Despropyl Ropinirole)

User Query:

"I am consistently seeing a peak at RRT ~0.85 in my HPLC trace. Increasing the reaction time with propyl bromide/iodide doesn't seem to eliminate it. What is happening?"

Technical Diagnosis:

You are likely observing Impurity A (4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one).[2][] This is the mono-alkylated intermediate. Its persistence suggests a stalling of the secondary alkylation step, often caused by steric hindrance or protonation of the secondary amine in acidic media, rendering it non-nucleophilic.

Troubleshooting Protocol:

Step 1: Verify the Alkylating Agent Stoichiometry

  • Mechanism: The second propyl group addition is sterically slower than the first.

  • Action: Ensure a molar excess of the alkylating agent (propyl bromide or propanal/NaBH4) of at least 2.2 to 2.5 equivalents .

Step 2: pH Control (The "Free Base" Check)

  • Mechanism: If you are using reductive amination, the secondary amine intermediate becomes more basic than the primary amine starting material. If the pH drops (becomes acidic), the mono-propyl amine protonates and stops reacting.

  • Self-Validating Test: Aliquot the reaction mixture, adjust pH to >10, extract, and run TLC/HPLC. If the impurity persists, it is a kinetic issue. If it disappears, it was a pH (solubility/protonation) issue.

Step 3: Temperature Ramp

  • Action: The second alkylation has a higher activation energy. A standard protocol involves initiating at 0–5°C (to prevent over-alkylation to quaternary salts) and then ramping to 40–50°C to drive the conversion of Impurity A to Ropinirole.

Module 2: The Core Cyclization Phase (Ring Formation)

Target Issue: Cyclization Errors & Isomers Primary Impurities: Impurity B (Benzoxazinone) & Impurity C (Isatin/Diketo)

User Query:

"We are detecting a late-eluting impurity (RRT > 1.2) and a yellow discoloration in the final product."

Technical Diagnosis:
  • Yellow Color: Strong indicator of Impurity C (4-[2-(dipropylamino)ethyl]-1H-indol-2,3-dione). The "indol-2,3-dione" (isatin) core is a chromophore. This forms via the oxidation of the benzylic carbon (C3 position) of the oxindole ring.

  • Late Eluter: Could be Impurity B (5-[2-(dipropylamino)ethyl]-1,4-dihydro-3H-benzoxazin-3-one) if you are using the isochroman/phthalide synthetic route.

Visualizing the Pathway & Impurity Injection Points

Ropinirole_Synthesis_Impurities Start Starting Material (2-Methyl-3-nitrobenzoic acid OR Isochroman) Step1 Precursor Formation (Aminoethyl intermediate) Start->Step1 Impurity_B Impurity B (Benzoxazinone derivative) [Route Specific: Isochroman] Step1->Impurity_B Side Reaction Step2 Cyclization to Oxindole Core Step1->Step2 Impurity_C Impurity C (Isatin / Diketo-impurity) [Cause: Oxidation at C3] Step2->Impurity_C O2 / Metal Catalyst Step3 Alkylation (Propylation) Step2->Step3 Impurity_A Impurity A (N-Despropyl / Mono-propyl) [Cause: Incomplete Reaction] Step3->Impurity_A Stalled Rxn Impurity_Quat Quaternary Ammonium Salt [Cause: Over-alkylation] Step3->Impurity_Quat Excess Alkylating Agent Final Ropinirole HCl Step3->Final Impurity_NOx Ropinirole N-Oxide [Cause: Peroxides/Air] Final->Impurity_NOx Storage/Degradation

Caption: Figure 1. Synthesis workflow illustrating critical injection points for Impurities A, B, C, and N-Oxide.

Troubleshooting Protocol (Impurity C - Oxidation):

Step 1: Inert Atmosphere Rigor

  • Causality: The C3 position of the oxindole is benzylic and electron-rich. Trace metals (Fe, Cu) from reagents + atmospheric oxygen catalyze the oxidation to the diketo form (Isatin).

  • Action: Perform all workups under strict Nitrogen/Argon sparging. Use deoxygenated water for washes.

Step 2: Antioxidant Spiking (Self-Validating)

  • Protocol: Add 0.1% Sodium Metabisulfite or Ascorbic Acid during the final crystallization step.

  • Validation: If the yellow color and the impurity peak decrease significantly compared to a control batch, the mechanism is confirmed as oxidative.

Module 3: Analytical Reference & Data

Target Issue: Identification of Unknown Peaks Tool: Relative Retention Time (RRT) & Mass Spec Mapping[4]

Use the table below to identify peaks in your HPLC chromatogram. Note that RRTs are approximate and depend on the specific C18 method (e.g., Phosphate buffer/Acetonitrile gradient).

Impurity NameCommon CodeStructure DescriptionApprox RRT*Origin
Ropinirole APITarget Molecule1.00-
N-Despropyl Impurity A (EP)Mono-propyl amine~0.85Incomplete Synthesis
Benzoxazinone Impurity B (EP)6-membered heterocyclic ring~1.2 - 1.3Route Specific (Isochroman)
Diketo / Isatin Impurity C (EP)Indole-2,3-dione (Oxidized core)~0.65Oxidation (Process/Storage)
Chloro-Analog Impurity E3-chloro-oxindole~1.50Halogenation Reagents (POCl3)
N-Oxide -Oxygen on tertiary amine~0.4 - 0.5Oxidative Degradation

*RRT values based on standard C18 RP-HPLC methods (Buffer pH 4.5).

Module 4: Advanced FAQ (Process Chemistry)

Q1: We are seeing "Impurity D" (Styrene analog) increase during drying. Why?

  • Answer: Impurity D (4-ethenyl-1,3-dihydro-2H-indol-2-one) is a dehydration product of the hydroxy-ethyl intermediate. If your drying temperature exceeds 60°C under acidic conditions, you trigger elimination.

  • Fix: Ensure the final salt formation (HCl) is performed in anhydrous conditions (e.g., IPA/HCl) and dry at <50°C under vacuum.

Q2: Can lactose in the formulation cause impurities?

  • Answer: Yes. Ropinirole is a secondary/tertiary amine. In the presence of reducing sugars (Lactose) or trace formaldehyde, it can form a Methylene Dimer (Impurity F/G type structures) or Maillard reaction products.

  • Fix: Use anhydrous lactose or switch to microcrystalline cellulose (MCC) for excipient compatibility studies.

References
  • European Pharmacopoeia (Ph.[5] Eur.) . Monograph 2604: Ropinirole Hydrochloride. European Directorate for the Quality of Medicines & HealthCare.

  • Sahasrabuddhey, B., et al. (2007) . "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.[2]

  • Reddy, P. S., et al. (2014) .[6] "Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant." Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP) . Ropinirole Hydrochloride Monograph. USP-NF.

  • BOC Sciences . Ropinirole Impurity Standards and Chemical Structure Data.

Sources

Stability issues of 2-Methyl-3-nitrophenylacetic Acid under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Methyl-3-nitrophenylacetic Acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific stability challenges associated with this intermediate. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of the molecule's behavior under common reaction conditions. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs): General Handling & Storage

Question: What are the optimal storage conditions for 2-Methyl-3-nitrophenylacetic Acid to ensure long-term stability?

Answer: To maintain the integrity of 2-Methyl-3-nitrophenylacetic Acid, it should be stored in a cool, dry, and well-ventilated area, with recommended temperatures between 2-8°C.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation. The compound should be stored away from incompatible materials, particularly strong bases, strong oxidizing agents, and strong reducing agents, to prevent unwanted reactions.[3][4]

Question: Is this compound stable under normal atmospheric conditions for short-term handling (e.g., weighing, preparing solutions)?

Answer: Yes, 2-Methyl-3-nitrophenylacetic Acid is generally stable under normal ambient conditions for the duration of typical laboratory manipulations.[4] However, good laboratory practice should be observed. As it is a powder, avoid generating dust.[5] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[4][6] While stable, prolonged exposure to light and air should be minimized as a general precaution for complex organic molecules.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses the most common stability-related issues encountered during chemical transformations involving 2-Methyl-3-nitrophenylacetic Acid.

Issue 1: Unexpected Gas Evolution, Low Yields, and Formation of 2-Methyl-3-nitrotoluene.

Symptoms:

  • You observe bubbling (effervescence) when treating the acid with acidic reagents or upon heating.

  • Your reaction yields are consistently lower than expected.

  • Analysis of your crude product reveals the presence of 2-methyl-3-nitrotoluene as a major byproduct.

Root Cause Analysis: Unintended Decarboxylation

The primary cause of these symptoms is the decarboxylation of the phenylacetic acid moiety. While phenylacetic acid itself is relatively stable, the presence of a strongly electron-withdrawing nitro group on the aromatic ring significantly facilitates this process, particularly under acidic conditions.[7] The mechanism is analogous to the well-known decarboxylation of β-keto acids, where the nitro group serves as a potent electron sink, stabilizing the carbanionic intermediate formed upon loss of CO₂.[7]

Mechanistic Pathway: Acid-Catalyzed Decarboxylation

G cluster_0 Protonation & Intermediate Formation cluster_1 Rearomatization & Product Formation A 2-Methyl-3-nitrophenylacetic Acid B Protonated Intermediate A->B + H+ H_plus H+ C Benzylic Carbanion Intermediate (Resonance Stabilized) B->C - CO₂ CO2 CO₂ D 2-Methyl-3-nitrotoluene C->D + H+ (from solvent) C->D H_plus_out H+

Caption: Proposed mechanism for acid-catalyzed decarboxylation.

Troubleshooting & Mitigation Strategies

StrategyRationale
Maintain Low Temperatures Decarboxylation is thermally promoted. Running reactions at or below room temperature (e.g., 0°C to RT) can significantly suppress this side reaction.
Avoid Strong Acids If possible, avoid strongly acidic conditions (e.g., concentrated HCl, TFA). If an acid is required, consider using milder Lewis acids or carefully controlled additions.
Use Non-polar, Aprotic Solvents Solvents that do not facilitate proton transfer can help minimize acid-catalyzed pathways.
Activate the Carboxylic Acid First For reactions like amide coupling, convert the acid to a more stable activated form (e.g., an ester or acid chloride) under mild conditions before proceeding.
Issue 2: Formation of 2-Methyl-3-aminophenylacetic Acid or Other Reduced Species.

Symptoms:

  • Your reaction mixture changes color, often becoming darker.

  • LC-MS or NMR analysis shows a new product with a mass corresponding to the loss of oxygen atoms and the gain of hydrogen (M-30+2 or M-16+2).

  • The desired product is contaminated with the corresponding aniline derivative.

Root Cause Analysis: Unintended Nitro Group Reduction

The nitro group is one of the most readily reducible functional groups in organic chemistry.[8][9] Many common reagents, especially those used for hydrogenation or metal-mediated reactions, can inadvertently reduce the nitro group to a nitroso, hydroxylamine, or fully to an amine.[9][10] This is a critical consideration in any multi-step synthesis involving this intermediate.

Troubleshooting Workflow: Selecting the Appropriate Reagents

The key to preventing unintended reduction is chemoselectivity. The choice of reagents should be guided by the other functional groups present in your molecule and the desired transformation.

G cluster_yes If YES (e.g., a second reduction is needed) cluster_no If NO start Planning a reaction with 2-Methyl-3-nitrophenylacetic Acid check_reagents Are reducing conditions (e.g., H₂, active metals) required for the main reaction? start->check_reagents protect_acid Protect the carboxylic acid (e.g., as an ester) first. check_reagents->protect_acid Yes avoid_metals Avoid reagents like: - Catalytic Hydrogenation (Pd/C, Raney Ni) - Active Metals (Fe, Zn, Sn) in acid - Strong Hydride Reagents (LiAlH₄) check_reagents->avoid_metals No select_reductant Choose a chemoselective reductant for the target group. protect_acid->select_reductant proceed Proceed with the intended reaction (e.g., esterification, amide coupling) avoid_metals->proceed

Caption: Decision workflow to avoid unintended nitro reduction.

Common Scenarios and Recommended Reagents for Intentional Reduction

If the goal is to reduce the nitro group, careful selection of the reducing agent is paramount to avoid side reactions.

Reagent SystemSelectivity & CommentsReference(s)
SnCl₂·2H₂O in EtOH/EtOAc Excellent chemoselectivity. Tolerates carbonyls, esters, and nitriles. A mild and reliable choice for reducing aromatic nitro groups without affecting many other functionalities.[11][12]
Fe / NH₄Cl or Fe / AcOH A classic, robust, and cost-effective method. Generally mild and selective for the nitro group. The reaction is heterogeneous.[12]
H₂ with Raney Nickel Effective for nitro group reduction. Often preferred over Pd/C when sensitive functionalities like aromatic halogens are present, as it is less prone to causing dehalogenation.[8][12]
H₂ with Pd/C Highly efficient but can be too reactive. Prone to reducing other functional groups like alkenes, alkynes, and can cause dehalogenation. Use with caution when other reducible groups are present.[10][12]
Issue 3: Decomposition or Violent Reaction with Strong Bases.

Symptoms:

  • Rapid color change to dark brown or black upon addition of a strong base (e.g., NaOH, KOH).

  • Exothermic reaction that is difficult to control.

  • Formation of a complex mixture of unidentifiable byproducts.

Root Cause Analysis: Instability in Presence of Strong Alkali

Aromatic nitro compounds can be hazardous when mixed with strong bases (caustic alkalies), especially in the absence of sufficient solvent or with heating. This can lead to vigorous decomposition or even explosive reactions.[3] The electron-deficient aromatic ring is susceptible to nucleophilic attack, and the acidic benzylic protons can be abstracted, leading to complex condensation and degradation pathways.

Mitigation Strategies:

  • Use Weaker Bases: For reactions requiring a base, opt for milder, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Ensure Adequate Dilution: Always add base slowly to a well-stirred, dilute solution of the substrate to dissipate any heat generated.

  • Maintain Low Temperatures: Perform base-mediated reactions at low temperatures (e.g., 0°C) to control reactivity.

Experimental Protocol: Chemoselective Reduction of the Nitro Group

This protocol provides a reliable method for the selective reduction of the nitro group in 2-Methyl-3-nitrophenylacetic Acid to 2-Methyl-3-aminophenylacetic Acid using tin(II) chloride, a method known for its high selectivity.[11]

Materials:

  • 2-Methyl-3-nitrophenylacetic Acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate (EtOAc) or Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Methyl-3-nitrophenylacetic Acid (1.0 eq) in ethyl acetate or ethanol.

  • Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution in portions.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching and Workup: a. Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. b. Carefully add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will precipitate tin salts. c. Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate.

  • Extraction: a. Transfer the filtrate to a separatory funnel. If the product precipitates, adjust the pH to be slightly acidic to redissolve it before extraction. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 2-Methyl-3-aminophenylacetic Acid, which can be purified further by recrystallization or column chromatography if necessary.

References

  • user132232. (2017). The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Conte, V., et al. (2013). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. RSC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 23876-15-5 | Product Name : 2-Methyl-3-nitrophenylacetic Acid. Retrieved from [Link]

  • P. F. Hollenberg, et al. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

Sources

Technical Support Center: Regiocontrol in 2-Methylphenylacetic Acid Nitration

[1]

Case ID: NIT-2MPAA-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Battle of the Activators"

Welcome to the technical support hub for the nitration of 2-methylphenylacetic acid (o-tolylacetic acid) . This reaction is deceptively complex because it involves a competition between two activating groups: the methyl group (-CH₃) at position 2 and the carboxymethyl group (-CH₂COOH) at position 1.

Both groups are ortho/para directors , creating a conflict in directing effects.[1] Your regioselectivity issues likely stem from a lack of control over the thermodynamic vs. kinetic pathways defined by these groups.

The Isomer Landscape

Before troubleshooting, verify your target isomer. The reaction typically produces a mixture of 4-nitro and 5-nitro isomers, with minor amounts of 3-nitro and 6-nitro.[1]

  • 5-Nitro: Para to the Methyl group (Stronger activator).

  • 4-Nitro: Para to the Carboxymethyl group (Weaker activator).

  • 3-Nitro: Ortho to Methyl (Sterically hindered, requires specific conditions).

Module 1: Mechanism & Regioselectivity Map

Use the following decision tree to understand where your nitration is occurring based on your conditions.

NitrationPathwaysSubstrate2-Methylphenylacetic AcidConditionsReaction ConditionsSubstrate->ConditionsMixedAcidMixed Acid (H2SO4/HNO3)Thermodynamic ControlConditions->MixedAcidStandardAc2OHNO3 + Acetic Anhydride(Acetyl Nitrate)Kinetic/Ortho ControlConditions->Ac2OSpecializedIsomer55-Nitro Isomer(Major Product in Mixed Acid)Para to -CH3MixedAcid->Isomer5Primary Driver (+I of Me)Isomer44-Nitro Isomer(Competitor)Para to -CH2COOHMixedAcid->Isomer4Secondary DriverAc2O->Isomer5MinorIsomer33-Nitro Isomer(Favored by Ac2O)Ortho to -CH3Ac2O->Isomer3Ortho-Attack Mechanism

Figure 1: Decision tree illustrating how reaction conditions shift the regiochemical outcome between the 3, 4, and 5 positions.

Module 2: Troubleshooting Guides (FAQs)

Ticket #1: "I am getting a 50:50 mixture of 4-nitro and 5-nitro isomers."

Root Cause: You are likely using standard mixed acid (

1

Resolution Protocol:

  • Temperature Control: Lower the temperature to -10°C . Lower temperatures favor the kinetic product (often the 5-nitro, driven by the stronger methyl activation) over the 4-nitro.

  • Solvent Switch: If you specifically need the 4-nitro isomer, consider nitrating the ester (methyl 2-methylphenylacetate) instead of the free acid. The ester group is bulkier and slightly deactivating, which may alter the steric landscape, though separation will still be required.

Ticket #2: "I need the 3-nitro isomer, but I only see trace amounts."

Root Cause: The 3-position is "sandwiched" between the methyl and carboxymethyl groups. In standard mixed acid, the nitronium ion (

Resolution Protocol (The "Acetyl Nitrate" Method): Switch to the Acetic Anhydride protocol.

  • Mechanism:

    
     (Acetyl Nitrate).[1]
    
  • Why it works: Acetyl nitrate is a more selective reagent and often coordinates with the substrate to direct nitration ortho to the activating group (the methyl), overcoming some steric hindrance via an addition-elimination pathway.

Ticket #3: "My reaction turns into black tar (Oxidation)."

Root Cause: The benzylic position (the -CH₂- of the acetic acid group) is susceptible to oxidation by strong

Resolution Protocol:

  • Quench Exotherms: Add the nitrating agent dropwise with internal temperature monitoring. Never allow T > 10°C during addition.[1]

  • Stoichiometry: Do not exceed 1.05 equivalents of

    
    .[1] Excess oxidant attacks the benzylic carbon.
    

Module 3: Validated Experimental Protocols

Protocol A: Standard Synthesis (Targeting 4- and 5-Nitro Mix)

Best for: General intermediate synthesis where isomers can be separated later.[1]

StepActionCritical Parameter
1 Dissolve 15.0 g (0.1 mol) 2-methylphenylacetic acid in 50 mL conc. ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

.
Cool to -5°C .
2 Prepare mixed acid: 4.5 mL conc.

(1.05 eq) in 10 mL

.[1]
Keep mixture cold.
3 Add mixed acid dropwise over 45 mins.Internal Temp < 5°C .
4 Stir for 1 hour at 0°C, then pour onto 200g crushed ice.Precipitate forms.[1]
5 Filter solid. Wash with cold water.[1]Yield: ~85-90% (Crude Mix).[1]
Protocol B: Regioselective Synthesis (Targeting 3-Nitro)

Reference: Adapted from CN101486654A logic for ortho-nitration.[1]

StepActionCritical Parameter
1 Dissolve substrate in Acetic Anhydride (1.5 eq relative to substrate).[1]Solvent choice is key.
2 Cool to -10°C using an acetone/ice bath.Strict temp control.
3 Add fuming

(1.1 eq) dropwise.[1]
Very exothermic.
4 Quench with water, hydrolyze anhydride, extract with DCM.[1]

Module 4: Separation & Analysis (The "Pain Point")

Separating the 4-nitro and 5-nitro isomers is the most challenging step.

Analytical Differentiation (1H NMR)

Do not rely on melting point alone for the crude mix. Use coupling constants (

IsomerStructure NoteKey Proton Signals (Approx)
5-Nitro

is para to Me
H3 & H4: Ortho coupling (

Hz). H6: Meta coupling/Singlet.
4-Nitro

is para to

H5 & H6: Ortho coupling (

Hz). H3: Meta coupling/Singlet.
Separation Strategy

Fractional Crystallization:

  • Solvent: Ethanol/Water (80:[1][2]20) or Toluene.[1][3][4]

  • Behavior: The 4-nitro isomer is typically less soluble and crystallizes first.[1] The 5-nitro isomer often remains in the mother liquor.

  • Refinement: If crystallization fails, convert the acid to the methyl ester , separate via Flash Chromatography (Hexane/Ethyl Acetate 8:2), and hydrolyze back to the acid. The esters have significantly different Rf values compared to the free acids.

References

  • Mechanism of Nitration: Master Organic Chemistry. Nitration of Benzene and Electrophilic Aromatic Substitution.

  • Synthesis of 2-methyl-3-nitrophenylacetic acid: Google Patents.[1] CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.[1]

  • Separation of Nitration Isomers: Google Patents.[1] EP0155441A1 - A process for separating nitration isomers.

  • Substrate Data: PubChem. 2-Methylphenylacetic acid (CID 69519).[1] [1]

Technical Support Center: Prevention and Control of Oxidative Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to understanding, troubleshooting, and preventing the formation of oxidative impurities in pharmaceutical development and research. As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices and ensure the integrity of your work. Oxidation is a pervasive challenge, being the second most common degradation pathway for pharmaceuticals after hydrolysis.[1][2][3] Its complex mechanisms can compromise the safety, efficacy, and stability of drug substances and products.[2][4] This resource will equip you with the knowledge to proactively address and mitigate these risks.

Troubleshooting Guides: A Proactive Approach to Oxidative Stability

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

Issue 1: My compound is showing unexpected degradation during forced oxidation studies with hydrogen peroxide. How can I better control this?

Answer:

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's stability and potential degradation pathways.[5][6][7] When using hydrogen peroxide (H₂O₂), a widely used oxidizing agent, uncontrolled degradation can occur.[6][8] Here’s how to troubleshoot and refine your approach:

  • Understanding the Mechanism: Hydrogen peroxide generates highly reactive oxygen species (ROS), such as hydroxyl radicals, that can attack electron-rich centers in your molecule.[5] This can lead to various modifications, including N-oxide formation, sulfoxidation, and cleavage of double bonds.[5]

  • Controlling the Reaction:

    • Concentration is Key: The concentration of H₂O₂ is a critical parameter. It's recommended to start with a low concentration, typically in the range of 0.1% to 3%, and adjust as needed.[6][8] A concentration that induces 5-20% degradation is often targeted to generate relevant degradation products without being overly destructive.[8]

    • Temperature and Time: These factors are directly proportional to the rate of degradation. Conduct your initial studies at room temperature and monitor the degradation over time (e.g., 24 hours). If no significant degradation is observed, you can incrementally increase the temperature or extend the exposure time.[9]

    • pH Considerations: The pH of the solution can significantly influence the rate and pathway of oxidation. It's advisable to perform studies at different pH values (e.g., acidic, neutral, and basic) to understand the full degradation profile.

Issue 2: I suspect trace metal ions in my excipients are catalyzing the oxidation of my drug substance. How can I confirm and mitigate this?

Answer:

Trace metal impurities, even at parts-per-million (ppm) levels, can act as potent catalysts for oxidation.[2] They can react with molecular oxygen to generate more reactive oxidizing agents, such as superoxide radicals.[2]

  • Confirmation:

    • Spiking Studies: Intentionally spike a sample of your drug substance and excipient mixture with known concentrations of common transition metals (e.g., iron, copper). A significant increase in degradation compared to a non-spiked control would confirm metal-catalyzed oxidation.

    • Analytical Testing: Utilize techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the levels of trace metals in your excipients.[10][11]

  • Mitigation Strategies:

    • Chelating Agents: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester metal ions and prevent them from participating in redox reactions.[12] However, be cautious as the combination of a chelating agent, a reducing agent, and transition metal ions can sometimes paradoxically promote oxidation via the Udenfriend reaction.[13]

    • Excipient Screening: Source excipients from different suppliers and screen them for their trace metal content. Selecting high-purity excipients with low metal content is a crucial preventative measure.

Issue 3: My formulation is showing signs of oxidation despite the inclusion of an antioxidant. Why is this happening and what can I do?

Answer:

While antioxidants are a primary defense against oxidation, their effectiveness can be influenced by several factors.[14]

  • Understanding Antioxidant Mechanisms: Antioxidants can act through various mechanisms, including:

    • Free Radical Scavengers: These molecules, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), donate a hydrogen atom to free radicals, terminating the chain reaction.[12][14]

    • Reducing Agents: Antioxidants like ascorbic acid (Vitamin C) are preferentially oxidized, thereby protecting the active pharmaceutical ingredient (API).[12][14]

  • Troubleshooting Ineffectiveness:

    • Incorrect Antioxidant Choice: The choice of antioxidant should be based on the specific degradation pathway of your drug. For instance, a free-radical scavenger will be ineffective if the primary degradation mechanism is not radical-mediated.[13]

    • Hydrophilicity and Partitioning: The effectiveness of an antioxidant can depend on its solubility and distribution within the formulation. For example, in an aqueous solution, a more hydrophilic antioxidant may be more effective.[12]

    • Concentration and Depletion: Ensure that the concentration of the antioxidant is sufficient and that it is not being consumed too rapidly. Over time, the antioxidant can be depleted, leaving the drug substance vulnerable.

    • Incompatibility: The antioxidant itself could be incompatible with other components of the formulation, leading to its degradation or reduced efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of oxidative impurities in a laboratory or manufacturing setting?

A1: Oxidative impurities can originate from a variety of sources throughout the drug development and manufacturing process:

  • Atmospheric Oxygen: Exposure to air is a primary driver of oxidation.[15][16]

  • Excipients: Many common excipients can contain reactive impurities like peroxides and trace metals that initiate oxidation.[2][3]

  • Processing Conditions: Heat, light, and humidity during manufacturing and storage can accelerate oxidative degradation.[5][15]

  • Packaging Materials: Improper packaging can allow the ingress of oxygen, moisture, and light, compromising the stability of the product.[15][16][17][18]

Q2: How can I design a robust forced degradation study to specifically investigate oxidative pathways?

A2: A well-designed forced degradation study is crucial for understanding a drug's susceptibility to oxidation.[6][7][9] Consider the following:

  • Multiple Stress Agents: Do not rely solely on hydrogen peroxide. Use a variety of oxidizing agents to explore different mechanistic pathways.[5][6] This can include radical initiators like azobisisobutyronitrile (AIBN) to investigate free-radical driven degradation.[5]

  • Photostability: Expose the drug substance and product to controlled light conditions as per ICH Q1B guidelines to assess for photo-oxidation.[8]

  • Analytical Methodology: Employ stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), to separate and identify the resulting degradation products.[10][19]

Q3: What role does packaging play in preventing the formation of oxidative impurities?

A3: Packaging is a critical control point for preventing oxidative degradation.[15][16][17][18]

  • Oxygen Barrier: Select packaging materials with a low oxygen permeability to minimize the exposure of the drug product to atmospheric oxygen.[15] Options include glass bottles with oxygen-absorbing stoppers and blister packs with aluminum foil barriers.[15]

  • Moisture Protection: Moisture can act as a plasticizer and facilitate degradation in solid dosage forms.[13] Therefore, packaging should also provide a barrier against moisture ingress.

  • Light Protection: For light-sensitive compounds, opaque or amber-colored packaging is essential to prevent photo-oxidation.[15]

  • Inert Atmosphere Packaging: In some cases, packaging under an inert atmosphere, such as nitrogen, can be employed to displace oxygen from the headspace of the container.[16][20]

Q4: What are the key classes of antioxidants used in pharmaceutical formulations?

A4: Several classes of antioxidants are commonly used, each with a distinct mechanism of action:

  • Phenolic Compounds: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are synthetic phenolic antioxidants that act as free-radical scavengers.[12][14]

  • Reducing Agents: Ascorbic acid (Vitamin C) and its salts are water-soluble antioxidants that are readily oxidized.[12][14]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and citric acid can bind to metal ions, preventing them from catalyzing oxidative reactions.[12]

  • Sulfur-Containing Compounds: Compounds like thioglycerol and thioglycollic acid can also act as reducing agents.[12]

Experimental Protocols & Data

Protocol: Screening for Oxidative Stability Using a Radical Initiator (AIBN)

This protocol outlines a general procedure for assessing the susceptibility of a drug substance to radical-initiated oxidation.

  • Solution Preparation: Prepare a stock solution of your drug substance in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • AIBN Preparation: Prepare a stock solution of azobisisobutyronitrile (AIBN) in the same solvent system at a concentration of approximately 10 mg/mL.

  • Stress Condition: In a clear glass vial, combine the drug substance solution with the AIBN solution to achieve a final AIBN concentration of approximately 1 mg/mL.

  • Incubation: Place the vial in a temperature-controlled environment (e.g., 60°C) for a defined period (e.g., 24 hours). Protect the sample from light if photostability is not the primary focus.

  • Control Samples: Prepare two control samples: one with the drug substance solution and solvent only (no AIBN), and another with the AIBN solution and solvent only (no drug substance). Incubate these alongside the stressed sample.

  • Analysis: After the incubation period, analyze all three samples using a validated stability-indicating HPLC method. Compare the chromatograms to identify any new peaks (degradation products) in the stressed sample.

Data Summary: Common Oxidizing Agents in Forced Degradation Studies
Oxidizing AgentTypical ConcentrationCommon MechanismKey Applications
Hydrogen Peroxide (H₂O₂)0.1% - 3%[6][8]Generates reactive oxygen species (e.g., hydroxyl radicals)[5]General screen for oxidative susceptibility, mimics peroxide impurities in excipients.
Azobisisobutyronitrile (AIBN)VariesThermally decomposes to form carbon-centered radicals, initiating chain reactions.[5]Investigates susceptibility to free-radical mediated degradation.
Metal Ions (e.g., Fe³⁺, Cu²⁺)ppm levelsCatalyze the formation of reactive oxygen species from molecular oxygen.[2]Simulates the effect of trace metal impurities from excipients or manufacturing equipment.

Visualizing Oxidative Pathways and Workflows

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Drug_Molecule_RH Drug Molecule (RH) Initiator->Drug_Molecule_RH H abstraction Drug_Radical_R Drug Radical (R•) Drug_Molecule_RH->Drug_Radical_R Oxygen_O2 Oxygen (O2) Drug_Radical_R->Oxygen_O2 Fast reaction Peroxy_Radical_ROO Peroxy Radical (ROO•) Oxygen_O2->Peroxy_Radical_ROO Another_Drug_Molecule Drug Molecule (RH) Peroxy_Radical_ROO->Another_Drug_Molecule H abstraction Hydroperoxide_ROOH Hydroperoxide (ROOH) Another_Drug_Molecule->Hydroperoxide_ROOH New_Drug_Radical Drug Radical (R•) Another_Drug_Molecule->New_Drug_Radical Radical_1 Radical Radical_2 Radical Radical_1->Radical_2 Combination Non_Radical_Products Non-Radical Products Radical_2->Non_Radical_Products

Caption: The autoxidation pathway, a common mechanism of oxidative degradation.

Troubleshooting_Workflow Start Oxidative Impurity Detected Identify_Source Identify Potential Sources Start->Identify_Source Forced_Degradation Conduct Forced Degradation Studies Identify_Source->Forced_Degradation Analyze_Degradants Analyze Degradation Products (LC-MS) Forced_Degradation->Analyze_Degradants Mechanism_Elucidation Elucidate Degradation Mechanism Analyze_Degradants->Mechanism_Elucidation Develop_Mitigation Develop Mitigation Strategy Mechanism_Elucidation->Develop_Mitigation Implement_Changes Implement Formulation/Process/Packaging Changes Develop_Mitigation->Implement_Changes Confirm_Stability Confirm Stability with Long-Term Studies Implement_Changes->Confirm_Stability

Caption: A systematic workflow for troubleshooting oxidative impurities.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
  • The Impact of Packaging on Pharmaceutical Product Shelf Life. (2025, August 8). Urban Machinery.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • The effect of inert atmospheric packaging on oxidative degradation in formulated granules. SpringerLink.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, February 7). Pharma Excipients.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • CHAPTER 9: Control of Drug Degradation. The Royal Society of Chemistry.
  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.
  • Preventing Chemical Degradation of Drug Products. (2022, November 26). FTLOScience.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Google Cloud.
  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2025, October 14). MDPI.
  • How to prevent oxidation. (2016, December 12). Quora.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Special issue on “Analytical methods for the detection of oxidized biomolecules and antioxidants”. Taylor & Francis Online.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 13). OUCI.
  • Impurities in generic pharmaceutical development. Ovid.
  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing.
  • Science Experiments on Oxidation. Seattle PI.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Pharmaceutical Journal.
  • The importance of antioxidants and place in today's scientific and technological studies. (2019, July 29). SpringerLink.
  • Oxidation and Reduction Reactions. Organic Chemistry.
  • The Impact of Packaging on the Stability and Shelf Life of Pharmaceuticals. (2024, November 14). Tjoapack.
  • Significance of impurities in active pharmaceutical ingredients. (2018, January 9). Ivory Research.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC.
  • Hydrogen peroxide. Wikipedia.
  • How Pharma Packaging Influences Drug Stability and Safety. (2025, April 8). Amcor.
  • What Causes Oxidation And How Can It Be Prevented?. (2024, May 31). Valence Surface Technologies.
  • What are some ways to slow down the oxidation of something?. (2017, January 9). Quora.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. ResearchGate.
  • Redox Pairs and Common Oxidizing and Reducing Agents. (2019, May 18). YouTube.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmabiz.com.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Oxidation. International Society for the Study of Xenobiotics.

Sources

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 2-Methyl-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2-Methyl-3-nitrophenylacetic Acid purity, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the nuances of a robust HPLC method, compare its performance with a viable alternative, High-Performance Thin-Layer Chromatography (HPTLC), and provide the underlying scientific rationale for the experimental design, all in accordance with international regulatory standards.

The Critical Role of Purity for 2-Methyl-3-nitrophenylacetic Acid

2-Methyl-3-nitrophenylacetic acid is a crucial building block in the synthesis of several pharmaceuticals.[1] Its molecular structure, featuring a carboxylic acid and a nitro group, makes it a versatile reagent. However, the synthesis, typically involving the nitration of 2-methylphenylacetic acid, can introduce process-related impurities, such as positional isomers or unreacted starting materials.[2] The presence of these impurities can have significant consequences downstream, potentially leading to the formation of toxic byproducts or reducing the yield and efficacy of the final API. Therefore, a validated, precise, and accurate analytical method to quantify the purity of 2-Methyl-3-nitrophenylacetic Acid is not just a quality control measure; it is a critical step in ensuring the safety and quality of the final drug product.[3]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For 2-Methyl-3-nitrophenylacetic Acid, a reversed-phase HPLC method is the most suitable approach due to the compound's moderate polarity.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of the HPLC method parameters is a deliberate process aimed at achieving optimal separation and quantification.

  • Stationary Phase: A C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is chosen for its hydrophobicity, which provides good retention and separation of aromatic carboxylic acids. The smaller particle size enhances efficiency and resolution.

  • Mobile Phase: A gradient elution with an aqueous component (0.1% phosphoric acid in water) and an organic modifier (acetonitrile) is employed. The phosphoric acid serves to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and sharper peak shape. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

  • Detection: A UV detector set at a wavelength between 220 nm and 340 nm is ideal for detecting the nitrophenyl chromophore, offering a balance of sensitivity and specificity.[5]

HPLC Method Validation: A Self-Validating System

The validation of the HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6] The following parameters are assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Hypothetical Validation Data for the HPLC Method

The following tables summarize the expected performance of a validated HPLC method for the purity assessment of 2-Methyl-3-nitrophenylacetic Acid.

Validation Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity No interference from impurities or blank at the retention time of the main peak.Peak purity index > 0.999. No co-elution observed.The method is specific.
Linearity (Range: 10-150 µg/mL) Correlation coefficient (r²) ≥ 0.999r² = 0.9995The method is linear over the specified range.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%The method is accurate.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.85%Intermediate Precision: 1.25%The method is precise.
LOD Signal-to-Noise Ratio ≥ 30.5 µg/mLThe method is sensitive.
LOQ Signal-to-Noise Ratio ≥ 101.5 µg/mLThe method allows for accurate quantification at low concentrations.
Robustness % RSD of results after minor changes ≤ 2.0%% RSD = 1.5%The method is robust.

Comparative Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.[7] It serves as an excellent alternative or complementary technique to HPLC for purity assessment.

HPTLC Method and Performance
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid.

  • Detection: Densitometric scanning at a suitable UV wavelength.

Head-to-Head Comparison: HPLC vs. HPTLC
Performance Metric RP-HPLC HPTLC Scientific Rationale
Resolution Very HighModerate to HighThe packed column in HPLC provides a much larger number of theoretical plates, leading to superior separation of closely related impurities.
Sensitivity (LOD/LOQ) High (ng to pg range)Moderate (µg to ng range)The flow cell design of HPLC detectors allows for longer path lengths and lower noise levels, resulting in higher sensitivity.
Quantitative Accuracy & Precision Very High (%RSD < 2%)Good (%RSD < 5%)Automated injection and integration in HPLC minimize user-related errors, leading to higher precision and accuracy.
Sample Throughput SequentialHigh (Parallel)HPTLC allows for the simultaneous analysis of multiple samples on a single plate, significantly increasing throughput.
Solvent Consumption HighLowThe smaller dimensions and open nature of the HPTLC plate result in significantly lower solvent usage per sample.
Cost per Analysis HigherLowerThe lower solvent consumption and simpler instrumentation of HPTLC contribute to a lower cost per analysis.
Flexibility High (gradient elution, various detectors)Moderate (limited by plate and mobile phase)HPLC offers greater flexibility in method development through gradient elution and a wider range of available detectors.

Experimental Protocols

HPLC Method Validation Protocol

1. Specificity: a. Prepare a blank solution (diluent), a standard solution of 2-Methyl-3-nitrophenylacetic Acid, a sample solution, and a spiked sample solution containing known impurities. b. Inject each solution into the HPLC system. c. Compare the chromatograms to ensure that no peaks from the blank or impurities interfere with the main analyte peak.

2. Linearity: a. Prepare a series of at least five standard solutions of 2-Methyl-3-nitrophenylacetic Acid covering the expected concentration range (e.g., 10, 25, 50, 100, 150 µg/mL). b. Inject each solution in triplicate. c. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (r²).

3. Accuracy: a. Prepare sample solutions spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). b. Analyze each spiked sample in triplicate. c. Calculate the percentage recovery at each level.

4. Precision: a. Repeatability (Intra-day): Prepare and analyze six independent sample solutions on the same day under the same conditions. b. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or different equipment. c. Calculate the relative standard deviation (%RSD) for each set of measurements.

HPTLC Purity Assessment Protocol

1. Sample and Standard Application: a. Apply bands of the standard and sample solutions to an HPTLC plate using an automated applicator.

2. Chromatographic Development: a. Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front reaches the desired distance.

3. Densitometric Analysis: a. Dry the plate and perform densitometric scanning at the wavelength of maximum absorbance of the analyte. b. Quantify the analyte by comparing the peak area of the sample to that of the standard.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD/LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Purity Testing of Batches Rob->Routine Implement

Caption: Workflow for HPLC Method Validation and Implementation.

Purity_Analysis_Comparison cluster_HPLC Primary Method: HPLC cluster_HPTLC Alternative Method: HPTLC Topic Purity Validation of 2-Methyl-3-nitrophenylacetic Acid HPLC_HighRes High Resolution Topic->HPLC_HighRes offers HPLC_HighSens High Sensitivity Topic->HPLC_HighSens offers HPLC_HighPrec High Precision Topic->HPLC_HighPrec offers HPTLC_HighThru High Throughput Topic->HPTLC_HighThru offers HPTLC_LowCost Low Cost Topic->HPTLC_LowCost offers HPTLC_Parallel Parallel Analysis Topic->HPTLC_Parallel offers

Caption: Comparison of HPLC and HPTLC for Purity Analysis.

Conclusion: An Informed Approach to Purity Validation

The validation of the purity of 2-Methyl-3-nitrophenylacetic Acid is a critical aspect of pharmaceutical development. While RP-HPLC stands out as the primary method of choice due to its superior resolution, sensitivity, and accuracy, HPTLC presents a compelling alternative for situations where high throughput and lower cost are priorities. The choice between these methods should be based on a thorough risk assessment and the specific requirements of the analytical task at hand. A well-validated analytical method, whether it be HPLC or an alternative, is fundamental to ensuring the quality and safety of the final pharmaceutical product.

References

  • CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column - SIELC. Available from: [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. Available from: [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - Journal of Pharmaceutical Analysis. Available from: [Link]

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene - MDPI. Available from: [Link]

  • Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed. Available from: [Link]

  • Pharmaceutical Impurity Testing and Identification - Intertek. Available from: [Link]

  • Organic Explosive and Gun Shot Residues Analyzed By Capillary Electrophoresis - Bio-Rad. Available from: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Methyl-3-nitrophenylacetic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers—molecules sharing an identical chemical formula but differing in the arrangement of substituents on a core structure—present a significant analytical challenge. Their similar physical properties often render classical separation techniques arduous, demanding sophisticated analytical methodologies for unambiguous differentiation.

2-Methyl-3-nitrophenylacetic acid is a key intermediate in the synthesis of various pharmacologically active compounds, including dopamine-receptor agonists used in the treatment of Parkinson's disease.[1][2] During its synthesis via the nitration of 2-methylphenylacetic acid, a mixture of positional isomers can be formed. Distinguishing the desired 2,3-disubstituted product from its 2,4-, 2,5-, or 3,2-isomers is critical for process optimization and quality control.

This in-depth guide provides a comprehensive spectroscopic framework for the unequivocal identification and differentiation of 2-Methyl-3-nitrophenylacetic acid from its key positional isomers. We will delve into the practical application and theoretical underpinnings of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how a multi-technique approach provides orthogonal data points for confident structural elucidation. The methodologies and interpretations presented herein are designed for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of these critical molecular entities.

Isomers Under Investigation

This guide will focus on the spectroscopic comparison of the target molecule with three representative positional isomers. This selection allows for a thorough exploration of how changes in substituent position manifest in the spectral data.

Figure 1: Molecular structures of the target compound and key isomers.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

The Causality Behind the Technique

Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups within a molecule. Molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. While all isomers of methyl-nitrophenylacetic acid contain the same functional groups (carboxylic acid, nitro group, aromatic ring), the substitution pattern on the aromatic ring gives rise to subtle but diagnostic differences in the "fingerprint region" of the spectrum, particularly in the C-H out-of-plane bending vibrations.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in a volatile solvent like isopropanol or ethanol. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the crystal thoroughly after analysis.

Comparative Spectral Analysis

The key diagnostic regions for these isomers are:

  • O-H Stretch (Carboxylic Acid): A very broad, strong band is expected between 2500-3300 cm⁻¹. This is due to the strong hydrogen bonding of the carboxylic acid dimer and is a hallmark of this functional group.[4]

  • C=O Stretch (Carboxylic Acid): A sharp, very strong band will appear around 1710 cm⁻¹ for the hydrogen-bonded dimer.[4]

  • N-O Stretches (Nitro Group): Two strong, distinct bands are characteristic of the NO₂ group. An asymmetric stretch typically appears between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[5]

  • C-H Out-of-Plane Bending: This region (approx. 900-700 cm⁻¹) is highly diagnostic for the aromatic substitution pattern. The number and position of adjacent hydrogens on the ring dictate the absorption frequencies.

Vibrational Mode 2-Methyl-3-nitro (1,2,3-Trisubstituted) 2-Methyl-4-nitro (1,2,4-Trisubstituted) 3-Methyl-2-nitro (1,2,3-Trisubstituted) 2-Methyl-5-nitro (1,2,4-Trisubstituted)
O-H Stretch (Carboxylic Acid)~2500-3300 cm⁻¹ (very broad, strong)~2500-3300 cm⁻¹ (very broad, strong)~2500-3300 cm⁻¹ (very broad, strong)~2500-3300 cm⁻¹ (very broad, strong)
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹ (sharp, very strong)~1710 cm⁻¹ (sharp, very strong)~1710 cm⁻¹ (sharp, very strong)~1710 cm⁻¹ (sharp, very strong)
N-O Asymmetric Stretch~1530 cm⁻¹ (strong)~1525 cm⁻¹ (strong)~1530 cm⁻¹ (strong)~1525 cm⁻¹ (strong)
N-O Symmetric Stretch~1350 cm⁻¹ (strong)~1345 cm⁻¹ (strong)~1350 cm⁻¹ (strong)~1345 cm⁻¹ (strong)
C-H Bending (Aromatic) ~790-770 cm⁻¹ & ~745-705 cm⁻¹ ~880-860 cm⁻¹ & ~825-805 cm⁻¹ ~790-770 cm⁻¹ & ~745-705 cm⁻¹ ~880-860 cm⁻¹ & ~825-805 cm⁻¹

Insight: While the functional group absorptions confirm the presence of the carboxylic acid and nitro moieties, the definitive differentiation lies in the C-H out-of-plane bending region. The 1,2,3-trisubstituted isomers (2-Methyl-3-nitro and 3-Methyl-2-nitro) will show a distinct pattern characteristic of three adjacent aromatic hydrogens, differing from the pattern for the 1,2,4-trisubstituted isomers (2-Methyl-4-nitro and 2-Methyl-5-nitro), which have two adjacent aromatic hydrogens. This allows for rapid classification into one of two isomeric groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

The Causality Behind the Technique

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "chemical shift" (δ) is highly sensitive to the local electronic environment, and the interactions (spin-spin coupling) between neighboring nuclei cause signals to split into predictable patterns (multiplicities). For positional isomers, the unique electronic environment and spatial relationship of each proton and carbon atom result in a distinct and unambiguous NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them well and shifts the acidic proton signal further downfield, avoiding overlap with aromatic signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is optimized by "shimming."

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with broadband proton decoupling to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

¹H NMR Comparative Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).

Compound -CH₃ (s, 3H) -CH₂- (s, 2H) Aromatic Protons (3H) -COOH (s, 1H)
2-Methyl-3-nitro- δ ~2.33[1]δ ~3.78[1]δ ~7.3 (t), ~7.4 (d), ~7.7 (d)[1]δ ~12.5[1]
2-Methyl-4-nitro- δ ~2.5 (Predicted)δ ~3.8 (Predicted)1H singlet (H-3), 1H doublet (H-5), 1H doublet (H-6). Signals will be significantly downfield.> δ 10
3-Methyl-2-nitro- δ ~2.4 (Predicted)δ ~4.0 (Predicted)1H triplet (H-5), 2H doublets (H-4, H-6). The CH₂ group is deshielded by the ortho nitro group.> δ 10
2-Methyl-5-nitro- δ ~2.4 (Predicted)δ ~3.7 (Predicted)1H doublet (H-3), 1H doublet of doublets (H-4), 1H doublet (H-6).> δ 10

Expert Interpretation:

  • 2-Methyl-3-nitrophenylacetic acid: The experimental data shows a clear pattern: a triplet and two doublets in the aromatic region, confirming the 1,2,3-substitution pattern with three adjacent protons.[1]

  • 2-Methyl-4-nitrophenylacetic acid (Predicted): This isomer is highly distinct. The proton at the C-3 position has no adjacent protons, so it should appear as a singlet. The other two aromatic protons (C-5 and C-6) would be an AX system, appearing as two doublets. The presence of a singlet in the aromatic region is a unique identifier.

  • 3-Methyl-2-nitrophenylacetic acid (Predicted): The key differentiator here is the chemical shift of the methylene (-CH₂) protons. The strongly electron-withdrawing nitro group is now ortho to the acetic acid side chain, which will cause a significant downfield shift of the -CH₂- signal (predicted around δ 4.0 ppm) compared to the other isomers.

  • 2-Methyl-5-nitrophenylacetic acid (Predicted): This 1,2,4-trisubstituted isomer will show three distinct aromatic signals: a doublet (H-3), a doublet of doublets (H-4), and another doublet (H-6), which is a clearly different splitting pattern from the other isomers.

¹³C NMR Comparative Analysis

¹³C NMR is invaluable for confirming the number of unique carbon environments, which is directly related to the molecule's symmetry.

Compound Symmetry Expected ¹³C Signals Key Differentiating Features (Predicted)
2-Methyl-3-nitro- Asymmetric9All 9 carbons are unique.
2-Methyl-4-nitro- Asymmetric9All 9 carbons are unique.
3-Methyl-2-nitro- Asymmetric9All 9 carbons are unique.
2-Methyl-5-nitro- Asymmetric9All 9 carbons are unique.

Expert Interpretation: While all isomers are asymmetric and will show 9 distinct carbon signals, the chemical shifts will vary significantly based on the substituent effects.

  • The carbon bearing the nitro group (C-NO₂) will be significantly downfield.

  • The carbon bearing the methyl group (C-CH₃) will be shifted slightly upfield relative to an unsubstituted carbon.

  • The carbonyl carbon (-COOH) will appear in the δ 170-180 ppm range.

  • The precise chemical shifts of the aromatic carbons provide a unique fingerprint for each isomer, predictable by substituent chemical shift (SCS) increments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

The Causality Behind the Technique

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound with high accuracy, confirming the molecular formula. Furthermore, when molecules are fragmented within the spectrometer, the resulting fragmentation pattern can provide structural clues. While positional isomers have the same molecular weight, their fragmentation patterns can differ, especially if a specific arrangement of substituents facilitates a unique fragmentation pathway (e.g., an "ortho effect").[6]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules ([M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Tandem MS (MS/MS): To obtain fragmentation data, the parent ion of interest (e.g., m/z 195.05 for [M-H]⁻) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed.

Comparative Fragmentation Analysis

All isomers will have a molecular weight of 195.17 g/mol . In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 194.05 .

Common Fragmentation Pathways:

  • Loss of CO₂ (44 Da): Decarboxylation from the [M-H]⁻ ion is a common fragmentation for carboxylic acids, leading to a fragment at m/z 150.05 .[7]

  • Loss of -COOH (45 Da): Loss of the entire carboxyl radical from the molecular ion (in EI) or related fragments is possible.

  • Loss of NO₂ (46 Da): Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.[8]

Isomer-Specific Fragmentation (Ortho Effects):

  • 3-Methyl-2-nitrophenylacetic acid: This isomer has the methyl and nitro groups ortho to each other. This proximity could potentially facilitate unique fragmentation pathways, such as the loss of an OH radical (17 Da) from the nitro group and a hydrogen from the methyl group, although this is less common in ESI than in other ionization methods. More significantly, steric hindrance between the ortho nitro group and the acetic acid side chain might influence the propensity for certain cleavages compared to less hindered isomers.[6]

Ion m/z (Negative Mode) Identity Expected in
[M-H]⁻194.05Parent IonAll Isomers
[M-H-CO₂]⁻150.05DecarboxylationAll Isomers
[M-H-NO₂]⁻148.05Loss of Nitro GroupAll Isomers

Insight: While MS confirms the molecular formula for all isomers, standard ESI-MS/MS may not provide unambiguous differentiation alone. However, it serves as an excellent confirmatory technique when used in conjunction with NMR. Any reproducible differences in the relative intensities of the fragment ions between isomers can be used as a distinguishing feature in quantitative or comparative studies.

Integrated Analytical Workflow and Conclusion

Relying on a single spectroscopic technique is insufficient for the guaranteed differentiation of positional isomers. A logical, multi-instrument approach is essential for a robust and defensible structural assignment.

Analytical_Workflow cluster_start cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Unknown_Sample Unknown Isomer Sample (C₉H₉NO₄) MS 1. Mass Spectrometry (ESI-MS) Unknown_Sample->MS MS_Result Result: m/z = 194.05 ([M-H]⁻) Confirms Molecular Formula MS->MS_Result Analysis IR 2. Infrared Spectroscopy (ATR-IR) MS_Result->IR IR_Result Result: Identifies Functional Groups (-COOH, -NO₂) C-H bend narrows to 1,2,3- or 1,2,4- IR->IR_Result Analysis NMR 3. NMR Spectroscopy (¹H and ¹³C) IR_Result->NMR NMR_Result Result: Definitive Structure from: - Chemical Shifts - Multiplicity - Unique C Signals NMR->NMR_Result Analysis Final_ID Unambiguous Isomer Identification NMR_Result->Final_ID

Figure 2: A self-validating workflow for isomer identification.

The spectroscopic differentiation of 2-Methyl-3-nitrophenylacetic acid from its positional isomers is a tractable but nuanced challenge that showcases the power of a modern analytical chemistry toolkit.

  • Mass Spectrometry serves as the initial checkpoint, rapidly confirming the elemental composition and molecular weight.

  • Infrared Spectroscopy provides the next layer of evidence, confirming the presence of key functional groups and, crucially, narrowing the possibilities by identifying the aromatic ring's substitution pattern class.

  • NMR Spectroscopy stands as the ultimate arbiter. The unique magnetic environment of each nucleus in each isomer generates a distinct, high-information-content fingerprint. The chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons in the ¹H NMR spectrum provide the conclusive evidence needed for unambiguous structural assignment.

By integrating these three techniques, as outlined in the workflow above, researchers and drug development professionals can confidently and accurately characterize these important chemical entities, ensuring the integrity and quality of their work.

References

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A Comparative Guide to the Cost-Effective Synthesis of Ropinirole: An In-Depth Analysis of the 2-Methyl-3-nitrophenylacetic Acid Route and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficacy. This guide provides a comprehensive analysis of the cost-effectiveness of utilizing 2-Methyl-3-nitrophenylacetic Acid in the synthesis of Ropinirole, a crucial non-ergoline dopamine agonist for the treatment of Parkinson's disease and restless legs syndrome. We will objectively compare this pathway with a prominent alternative, supported by experimental data, to empower researchers and drug development professionals in making informed decisions for scalable and cost-efficient production.

Introduction to Ropinirole and the Imperative of Economical Synthesis

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, is a cornerstone in the management of dopaminergic-related neurological disorders. The growing prevalence of these conditions necessitates the development of synthetic methodologies that are not only high-yielding and produce a pure active pharmaceutical ingredient (API), but are also economically sustainable for large-scale production. The choice of starting materials, the number of synthetic steps, reagent costs, and the overall process efficiency are paramount considerations that directly impact the final cost of the medication.

The Classical Approach: Synthesis via 2-Methyl-3-nitrophenylacetic Acid

The synthesis of Ropinirole commencing from 2-Methyl-3-nitrophenylacetic Acid has been a historically significant route. This pathway, while established, presents notable challenges that impact its cost-effectiveness, particularly in an industrial setting.

A key challenge lies in the commercial availability of the starting material, 2-Methyl-3-nitrophenylacetic Acid. Its preparation often involves a multi-step synthesis from more readily available precursors like o-toluic acid, which introduces additional costs and process complexities. One patented method describes the synthesis of 2-Methyl-3-nitrophenylacetic acid from 2-methylphenylacetic acid via nitration, with a reported yield of 60.6%.[1]

The subsequent conversion of 2-Methyl-3-nitrophenylacetic Acid to Ropinirole involves several transformations, including amidation, reduction of the nitro group, and cyclization. A process outlined in the literature involves the conversion of 2-methyl-3-nitrophenylethyl-N,N-di-n-propylamine through addition, hydrolysis, decarboxylation, and reductive cyclization to yield Ropinirole hydrochloride, albeit with a modest overall yield of about 20%.[2] This low overall yield significantly impacts the cost per kilogram of the final product.

Experimental Protocol: Synthesis of 2-Methyl-3-nitrophenylacetic Acid

The following protocol is based on a patented procedure for the synthesis of the key starting material:

  • Nitration: To a reaction vessel containing 2-methylphenylacetic acid, acetic anhydride, and dichloromethane, 98% nitric acid is added dropwise while maintaining the temperature between -10°C and 10°C.

  • Reaction: The mixture is stirred for 1-3 hours within the specified temperature range.

  • Isolation: The product is isolated by filtration to yield 2-Methyl-3-nitrophenylacetic acid.[1][3]

The use of potent nitrating agents and the management of exothermic reactions are critical safety considerations in this step.

An Alternative Pathway: A More Cost-Effective Industrial Synthesis

An improved and more cost-effective process for the large-scale manufacture of Ropinirole hydrochloride has been developed, which circumvents some of the drawbacks of the classical route. This alternative pathway boasts a significantly higher overall yield and purity, making it a more attractive option for industrial production.

This improved synthesis starts from N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride and proceeds through a series of optimized steps to deliver Ropinirole hydrochloride with an overall yield of not less than 40% and a purity exceeding 99.9%.[4] A key advantage of this route is the avoidance of highly toxic and explosive reagents such as hydrazine and cyanide, which are sometimes employed in other synthetic variations.[4]

Experimental Workflow: Improved Industrial Synthesis of Ropinirole

G A N-[2-(2-methyl-3-nitrophenyl)ethyl]- N-propylpropan-1-amine HCl B Ethyl 6-[2-(di-n-propylamino)ethyl]- 2-nitrophenyl pyruvate A->B  Sodium ethoxide,  diethyl oxalate,  THF/Ethanol, 25-30°C, 70-72h C 6-[2-(di-n-propylamino)ethyl]- 2-nitrophenyl acetic acid HCl B->C  NaOH, H2O2,  Na2S2O5, HCl D Crude Ropinirole HCl C->D  Reductive Amidation E Pure Ropinirole HCl D->E  Biphasic extraction (pH 9.0-9.2),  Recrystallization (Methanol/Acetone)

Caption: Workflow for the improved industrial synthesis of Ropinirole.

Experimental Protocol: Key Steps of the Improved Synthesis
  • Pyruvate Formation: N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride is reacted with diethyl oxalate in the presence of sodium ethoxide in a mixed solvent system of tetrahydrofuran and absolute ethanol at 25-30°C for 70-72 hours to yield ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate.[4]

  • Hydrolysis and Decarboxylation: The resulting pyruvate is treated with sodium hydroxide, hydrogen peroxide, and sodium metabisulfite, followed by acidification with hydrochloric acid to produce 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride.[4]

  • Reductive Cyclization: The intermediate is then converted to crude Ropinirole hydrochloride via reductive amidation.[4]

  • Purification: The crude product is subjected to a biphasic extraction at a controlled pH of 9.0-9.2 to remove impurities, followed by recrystallization from a methanol/acetone mixture to afford highly pure Ropinirole hydrochloride.[4]

Comparative Analysis: Performance and Cost-Effectiveness

To provide a clear comparison, the following table summarizes the key performance indicators of the two synthetic routes:

ParameterSynthesis via 2-Methyl-3-nitrophenylacetic AcidImproved Industrial Synthesis
Starting Material 2-Methyl-3-nitrophenylacetic Acid (often requires prior synthesis)N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine HCl
Overall Yield ~20%[2]≥ 40%[4]
Purity of Final Product Variable, requires significant purification> 99.9%[4]
Key Reagents & Hazards Borane (flammable), Nitric Acid (corrosive)Avoids highly toxic reagents like hydrazine and cyanide[4]
Scalability Challenging due to low yield and starting material availabilityDesigned for large-scale, cost-effective production[4]

The economic advantage of the improved industrial synthesis is evident from its higher overall yield, which effectively halves the amount of starting material required per unit of Ropinirole produced. Furthermore, the use of more readily available starting materials and the avoidance of hazardous reagents contribute to a more favorable cost and safety profile.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations in both synthetic routes.

Ropinirole Synthesis via 2-Methyl-3-nitrophenylacetic Acid

G cluster_0 Starting Material Synthesis cluster_1 Ropinirole Synthesis A 2-Methylphenylacetic Acid B 2-Methyl-3-nitrophenylacetic Acid A->B  Nitration C 2-Methyl-3-nitrophenylacetic Acid D 2-Methyl-3-nitrophenylethyl- N,N-di-n-propylamine C->D  Amidation,  Reduction E Ropinirole D->E  Reductive Cyclization

Caption: Synthetic pathway of Ropinirole from 2-Methylphenylacetic Acid.

Improved Industrial Synthesis of Ropinirole

G A N-[2-(2-methyl-3-nitrophenyl)ethyl]- N-propylpropan-1-amine HCl B Intermediate Pyruvate A->B  Diethyl oxalate C Intermediate Acetic Acid Derivative B->C  Hydrolysis D Ropinirole C->D  Reductive Cyclization

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Methyl-3-nitrophenylacetic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the event of exposure, consult the Safety Data Sheet (SDS) and seek immediate medical attention. Ensure eyewash stations and safety showers are accessible and operational before beginning any work.

Welcome to your comprehensive guide on the safe handling of 2-Methyl-3-nitrophenylacetic Acid. As Senior Application Scientists, we understand that robust safety protocols are not just a matter of compliance, but a cornerstone of innovative and successful research. This guide is designed to provide you, our valued colleagues in research and drug development, with the essential information and procedural guidance to handle this chemical with the utmost confidence and safety. We will delve into the rationale behind each safety recommendation, empowering you to make informed decisions that protect both you and your research.

Understanding the Risks: A Proactive Approach to Safety

2-Methyl-3-nitrophenylacetic Acid is a compound that requires careful handling due to its potential health hazards. According to available Safety Data Sheets, the primary concerns are:

  • Skin Irritation: The compound is classified as a skin irritant.[1][2]

  • Serious Eye Irritation: It is also known to cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the powder may lead to respiratory irritation.[1][2]

It is crucial to note that the toxicological properties of 2-Methyl-3-nitrophenylacetic Acid have not been fully investigated.[3][4] This lack of comprehensive data necessitates a cautious approach, treating the compound with a high degree of respect and adhering strictly to the safety protocols outlined in this guide.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense against exposure. The following is a detailed breakdown of the required PPE, along with the scientific reasoning for each.

Eye and Face Protection: Shielding Against a Primary Hazard

Direct contact with 2-Methyl-3-nitrophenylacetic Acid can cause serious eye irritation.[1][2] Therefore, robust eye and face protection is non-negotiable.

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with this compound.

  • Recommended for Powder Handling: When weighing or transferring the solid compound, a full-face shield worn over safety glasses is strongly recommended. This provides an additional layer of protection against accidental splashes or airborne dust.

The "Why": The delicate tissues of the eye are highly susceptible to chemical irritants. A full-face shield provides a broader area of protection, safeguarding not only the eyes but also the sensitive skin of the face.

Skin Protection: Choosing the Right Barrier

Given that 2-Methyl-3-nitrophenylacetic Acid is a known skin irritant, selecting the appropriate gloves is paramount.[1][2] The choice of glove material should be based on chemical compatibility and the nature of the task.

Glove MaterialRecommendation for 2-Methyl-3-nitrophenylacetic AcidRationale
Butyl Rubber Excellent Choice Offers excellent resistance to a wide range of chemicals, including nitro compounds.[5]
Nitrile Rubber Good for Splash Protection Provides good resistance for incidental contact, but breakthrough times can be shorter than butyl rubber for prolonged exposure.[5] It is essential to change nitrile gloves immediately upon contamination.
Latex Not Recommended Offers poor protection against many organic chemicals and can cause allergic reactions.

Operational Best Practices for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing them.

  • Double Gloving: For tasks with a higher risk of exposure, such as handling larger quantities or during initial dilutions, wearing two pairs of gloves is a prudent measure.

  • Proper Removal: To avoid contaminating your skin, remove gloves by peeling them off from the cuff, turning them inside out as you go. Never touch the outside of the glove with your bare hands.

  • Immediate Disposal: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.

Respiratory Protection: Preventing Inhalation Risks

The fine particulate nature of solid 2-Methyl-3-nitrophenylacetic Acid presents a respiratory hazard.[1][2] Engineering controls, such as a chemical fume hood, are the primary means of mitigating this risk. However, in certain situations, respiratory protection may be necessary.

When is a Respirator Needed?

  • Weighing and Transferring Powders: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood.[6][7]

  • Spill Cleanup: In the event of a spill outside of a fume hood, a respirator will be required.

  • Inadequate Ventilation: If work must be conducted in an area with insufficient ventilation, a respirator is mandatory.

Selecting the Right Respirator:

For protection against fine chemical powders, a particulate respirator is required. The level of protection needed will depend on the potential concentration of airborne particles.

Respirator TypeProtection LevelWhen to Use
N95, FFP1 Filters at least 95% of airborne particles.Suitable for low-level exposure when handling small quantities in a well-ventilated area.
N100, FFP3 Filters at least 99.97% of airborne particles.Recommended for situations with a higher potential for dust generation, such as cleaning up spills or handling larger quantities.[8]

Important Considerations:

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. All personnel required to wear tight-fitting respirators must undergo a qualitative or quantitative fit test, as per OSHA regulations (29 CFR 1910.134).[9][10]

  • Facial Hair: Beards and other facial hair can interfere with the respirator's seal, rendering it ineffective. Individuals with facial hair that comes between the sealing surface of the facepiece and the skin will not be able to achieve a proper fit.

Protective Clothing: A Final Barrier

To protect your street clothes and provide an additional layer of defense, a chemically resistant lab coat is essential.

  • Material: A lab coat made of a non-porous material, such as polyester or a poly-cotton blend, is preferable to 100% cotton, which can absorb chemicals.

  • Fit: The lab coat should have long sleeves and a snap or button front that can be fastened.

  • Maintenance: Remove the lab coat before leaving the laboratory and have it laundered professionally if it becomes contaminated. Do not take contaminated lab coats home.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a well-defined operational plan is crucial for minimizing the risk of exposure.

Weighing the Compound: A Critical Control Point

The process of weighing solid 2-Methyl-3-nitrophenylacetic Acid is a key moment where the potential for generating airborne dust is highest.

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE, including a full-face shield and appropriate gloves.

  • Work in a Fume Hood: Place the analytical balance inside a certified chemical fume hood. If this is not feasible due to air currents affecting the balance, use the "tare method":

    • Place a labeled, sealable container on the balance outside the hood and tare it.

    • Move the container into the fume hood.

    • Carefully add the desired amount of powder to the container.

    • Seal the container and move it back to the balance to obtain the final weight.[7][11]

  • Use Appropriate Tools: Use a chemical spatula or scoop to transfer the powder. Avoid pouring the powder directly from the bottle, as this can create dust.

  • Minimize Air Currents: Keep the fume hood sash as low as possible while still allowing for comfortable manipulation.

  • Immediate Cleanup: Clean up any minor spills within the fume hood immediately using a damp cloth or paper towel.

  • Secure the Container: Tightly cap the stock bottle and the container with the weighed compound before removing them from the fume hood.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2-Methyl-3-nitrophenylacetic Acid and any materials contaminated with it is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste:

    • Place any unused 2-Methyl-3-nitrophenylacetic Acid, contaminated weigh boats, and paper towels used for cleanup into a designated, labeled hazardous waste container.

    • This container should be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste:

    • Collect all solutions containing 2-Methyl-3-nitrophenylacetic Acid in a separate, labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless you have confirmed their compatibility. Incompatible wastes can lead to dangerous chemical reactions.[12][13]

  • Contaminated PPE:

    • Dispose of all used gloves, disposable lab coats, and other contaminated PPE in the solid hazardous waste container.

Labeling and Storage of Hazardous Waste
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Methyl-3-nitrophenylacetic Acid"), and the date the waste was first added to the container.

  • Storage: Store hazardous waste containers in a designated, secondary containment area that is away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.[14]

Final Disposal
  • Professional Disposal: All hazardous waste must be disposed of through your institution's approved hazardous waste management service.[14][15] Do not pour any solutions containing 2-Methyl-3-nitrophenylacetic Acid down the drain or dispose of any solid waste in the regular trash.

In Case of Emergency: Be Prepared

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Use an eyewash station if available.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Spill Cleanup:

  • Alert others in the immediate vicinity and evacuate the area if necessary.

  • Don appropriate PPE , including a respirator (N100/FFP3 recommended), chemical-resistant gloves, and eye protection.

  • Contain the spill by gently covering it with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the area by wiping it down with a damp cloth or paper towel. Place all cleanup materials in the hazardous waste container.

  • Report the spill to your laboratory supervisor and your institution's environmental health and safety department.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment. We are confident that by integrating these practices into your daily workflow, you can continue your important work with the highest level of safety and scientific integrity.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Grand Valley State University. (2024, February 13). Respiratory Protection Program. Retrieved from [Link]

  • Duke University Occupational Hygiene and Safety Division. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Dräger. (n.d.). Filter Selection Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.